FAK-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C20H19N5O3/c1-26-15-10-14(11-16(27-2)18(15)28-3)23-20-22-12-13-7-9-25(19(13)24-20)17-6-4-5-8-21-17/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
YENZSPIOXMNEFF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of FAK-IN-19 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell signaling pathways associated with cell survival, proliferation, migration, and angiogenesis.[1][2][3] Overexpressed in a variety of solid tumors, FAK has emerged as a significant target for cancer therapy.[1] Its activation is primarily initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation from growth factor receptors.[3][4] This leads to the autophosphorylation of FAK at the tyrosine 397 residue (Y397), creating a critical docking site for SH2 domain-containing proteins, most notably Src family kinases.[4][5] The formation of the FAK/Src complex amplifies downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are fundamental to tumor progression and metastasis.[6][7][8]
FAK-IN-19: Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase. While the specific designation "this compound" is not consistently used across literature, with similar compounds often referred to by other names such as "FAK inhibitor 14 (F14)," their mechanism of action is well-characterized. This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK.[9] By binding to the ATP-binding pocket, it directly prevents the autophosphorylation of FAK at Y397, a crucial step in its activation.[5][10] This inhibition effectively blocks the recruitment of Src and subsequent downstream signaling, leading to a reduction in cancer cell viability, proliferation, and motility.[11]
The inhibitory action of this compound on the FAK signaling cascade ultimately results in the suppression of key pro-survival and pro-proliferative pathways such as the PI3K/Akt and ERK signaling pathways.[6][12] This disruption of oncogenic signaling induces apoptosis and inhibits the migratory and invasive properties of cancer cells.
Quantitative Data: Inhibitory Activity of FAK Inhibitors
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the FAK enzyme by 50%. The IC50 values for FAK inhibitors can vary depending on the specific compound, the cancer cell line being tested, and the assay conditions. Below are tables summarizing the inhibitory activities of various FAK inhibitors against the FAK enzyme and different cancer cell lines.
| Compound | Target(s) | IC50 (nM) - in vitro Kinase Assay | Reference |
| FAK Inhibitor 14 (F14) | FAK | Not explicitly stated in provided abstracts | [11] |
| PF-573228 | FAK | 4 | [9][13] |
| TAE226 | FAK | 5.5 | [9] |
| VS-4718 (PND-1186) | FAK | 1.5 | [9][13] |
| GSK2256098 | FAK | 0.4 | [9] |
| PF-431396 | FAK/PYK2 | 2 (for FAK), 11 (for PYK2) | [13] |
| Cell Line | Cancer Type | FAK Inhibitor | IC50 (µM) - Cell-Based Assays | Reference |
| MDA-MB-453 | Breast Cancer | FAK Inhibitor 14 (F14) | Significantly lower in FAK-copy-gain cells | [11] |
| BT-549 | Breast Cancer | FAK Inhibitor 14 (F14) | Significantly lower in FAK-copy-gain cells | [11] |
| SW620 | Colon Cancer | Y11 | ~4 (for Y397-FAK inhibition) | [10] |
| BT474 | Breast Cancer | Y11 | ~0.1 (for Y397-FAK inhibition) | [10] |
| Various | Various Cancers | C4 | 1 - 20 | [13] |
| Pediatric Tumors | Various Cancers | VS-4718 | 0.25 - 3.53 | [9] |
Experimental Protocols
In Vitro FAK Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of purified FAK enzyme. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[1]
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control (e.g., 5% DMSO).
-
Add 2 µl of FAK enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.[1]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of a FAK inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[14][15]
-
Solubilization solution (for MTT assay, e.g., DMSO or a dedicated solubilizing buffer)[15][16]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
For MTT Assay:
-
Add 10-20 µl of MTT solution (typically 5 mg/ml in PBS) to each well.[16]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[16]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly to ensure complete solubilization.
-
-
For MTS Assay:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[14][15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for FAK Phosphorylation
This technique is used to detect the levels of phosphorylated FAK (p-FAK) at Y397, providing a direct measure of FAK activation in cells treated with an inhibitor.
Materials:
-
Cancer cell lines
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17][18]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.[17]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][17]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[17]
-
-
Stripping and Reprobing:
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating FAK inhibitors in cancer cells.
References
- 1. promega.com [promega.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK-Copy-Gain Is a Predictive Marker for Sensitivity to FAK Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Ras signaling excitability in cancer cells through combined inhibition of FAK and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Biological Role of FAK Inhibition in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that serves as a central hub for signal transduction initiated by integrin engagement with the extracellular matrix (ECM). Its pivotal role in mediating cell adhesion, migration, proliferation, and survival has made it a key therapeutic target, particularly in oncology. Small molecule inhibitors of FAK are invaluable tools for dissecting the kinase-dependent functions of FAK in these fundamental cellular processes. This technical guide provides an in-depth overview of the biological role of FAK in cell adhesion, with a focus on the application of FAK inhibitors to probe its function. While this guide was prompted by an inquiry into FAK-IN-19, publicly available scientific literature on this specific compound's role in cell adhesion is limited. Therefore, this document will focus on the broader class of FAK inhibitors, using well-characterized examples to illustrate key concepts, experimental protocols, and data interpretation.
Introduction: FAK as a Key Regulator of Cell Adhesion
Cell adhesion is a fundamental process governing tissue architecture and cellular communication. It is primarily mediated by integrins, transmembrane receptors that link the ECM to the intracellular actin cytoskeleton.[1] Upon integrin clustering at sites of cell-matrix contact, known as focal adhesions, FAK is recruited and activated.[1][2] This activation is a multi-step process initiated by autophosphorylation at the tyrosine 397 residue (Y397).[3][4] Phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex.[1][2] This complex then phosphorylates a host of downstream targets, including paxillin (B1203293) and p130Cas, to regulate cytoskeletal dynamics, cell motility, and gene expression.[1][5]
FAK's role in cell adhesion is multifaceted:
-
Regulation of Focal Adhesion Dynamics: FAK is crucial for the assembly and disassembly (turnover) of focal adhesions, a process essential for cell migration.[6] Inhibition of FAK can lead to the formation of larger, more stable focal adhesions, thereby impeding cell movement.[7]
-
Actin Cytoskeleton Organization: FAK signaling influences the organization of the actin cytoskeleton through the regulation of Rho family small GTPases such as RhoA, Rac1, and Cdc42.[5][7] These GTPases are master regulators of actin polymerization, stress fiber formation, and lamellipodia protrusion.
-
Mechanotransduction: FAK acts as a sensor and transducer of mechanical cues from the ECM, translating physical forces into biochemical signals that influence cell behavior.
Given its central role, inhibiting FAK activity with small molecules provides a powerful approach to study the intricacies of cell adhesion and to potentially disrupt pathological processes like cancer metastasis.[3][5]
Mechanism of Action of FAK Inhibitors in Cell Adhesion
FAK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of FAK, preventing its catalytic activity.[8] By blocking the phosphorylation of FAK and its downstream substrates, these inhibitors disrupt the signaling cascades that govern cell-matrix interactions.[8] The primary consequence of FAK inhibition on cell adhesion is the impairment of dynamic focal adhesion turnover. This leads to a reduction in cell migration and invasion.[4]
FAK inhibitors disrupt cell adhesion by:
-
Preventing FAK Autophosphorylation: They block the initial autophosphorylation of FAK at Y397, thereby preventing the recruitment and activation of Src.[8]
-
Altering Focal Adhesion Morphology: Inhibition of FAK often results in an increase in the size and number of focal adhesions, indicative of decreased turnover.[7]
-
Disrupting Cytoskeletal Organization: By interfering with Rho GTPase signaling, FAK inhibitors can lead to alterations in the actin cytoskeleton, affecting cell shape and motility.
Quantitative Data on FAK Inhibitor Efficacy
The potency of FAK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical or cell-based assays. The following table summarizes the IC50 values for several well-characterized FAK inhibitors.
| Inhibitor | Target(s) | IC50 (FAK, cell-free) | Cell-Based IC50 (p-FAK Y397) | Reference |
| PF-573228 | FAK | 4 nM | 100 nM (REF52 cells) | [4] |
| PF-562271 | FAK/Pyk2 | 1.5 nM (FAK), 16 nM (Pyk2) | Not specified | [8] |
| TAE226 | FAK/IGF-1R | 5.5 nM (FAK) | Not specified | [4] |
| Defactinib (VS-6063) | FAK | 0.5 nM | Not specified | [1] |
Experimental Protocols
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface and is a fundamental method to assess the effects of FAK inhibition on this process.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Collagen)
-
Bovine Serum Albumin (BSA)
-
Cell suspension in serum-free medium
-
FAK inhibitor of interest
-
Crystal Violet staining solution (0.1% in ddH₂O)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-treat the cells with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 30 minutes).
-
Adhesion: Seed the treated cells into the coated wells at a density of 5 x 10⁴ cells/well and incubate for 30-90 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes, followed by staining with 0.1% Crystal Violet for 20-30 minutes.
-
Quantification: Wash the wells with water to remove excess stain and allow them to dry. Solubilize the stain with a solubilization buffer and measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[9]
Western Blot Analysis of FAK Phosphorylation
This technique is used to assess the direct inhibitory effect of the compound on FAK activity by measuring the phosphorylation status of FAK at its autophosphorylation site (Y397).
Materials:
-
Cell culture dishes
-
FAK inhibitor of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FAK Y397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the FAK inhibitor at various concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-FAK (Y397) antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescence reagent.[9]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FAK to confirm equal protein loading.
Visualizations
The following diagrams illustrate the FAK signaling pathway, a general experimental workflow for studying FAK inhibition, and the logical consequences of FAK inhibition on cell adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 5. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Kinase-Independent Scaffolding Functions of Focal Adhesion Kinase with FAK-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, integrating cues from the extracellular matrix and growth factor receptors to regulate critical cellular processes such as adhesion, migration, proliferation, and survival.[1][2][3] While its kinase activity has been a primary focus of research and therapeutic targeting, a growing body of evidence highlights the significance of FAK's kinase-independent scaffolding functions.[4][5][6] In this role, FAK acts as a molecular bridge, bringing together various signaling proteins to form functional complexes that transduce signals and regulate cellular behavior.[7][8]
The development of potent and selective FAK inhibitors, such as FAK-IN-19, provides a powerful chemical tool to dissect these kinase-independent roles. This compound is a potent inhibitor of FAK, with a reported IC50 of 19.1 nM.[5][9] By inhibiting the catalytic activity of FAK, this compound allows researchers to investigate the cellular processes that are solely dependent on FAK's structural, non-enzymatic functions. This guide provides an in-depth exploration of the kinase-independent functions of FAK, with a focus on how a tool like this compound can be utilized to understand these complex mechanisms. We will delve into the key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols to empower further research in this exciting area.
Kinase-Independent Signaling Pathways of FAK
The most well-characterized kinase-independent function of FAK occurs within the nucleus, where it regulates the stability of the tumor suppressor protein p53.[2][4][10] This pathway is critical for cell survival and proliferation.
Nuclear FAK-p53 Regulatory Axis
In its kinase-independent role, FAK translocates to the nucleus and acts as a scaffold to facilitate the interaction between p53 and MDM2, an E3 ubiquitin ligase.[4][7][11] This interaction leads to the ubiquitination and subsequent proteasomal degradation of p53.[4][10] This function is primarily mediated by the N-terminal FERM (4.1, ezrin, radixin, moesin) domain of FAK.[4][8] By promoting p53 degradation, the scaffolding function of FAK contributes to cell survival and proliferation, independent of its kinase activity.[4][6]
Below is a diagram illustrating this critical kinase-independent signaling pathway.
Quantitative Data on Kinase-Independent FAK Functions
The following table summarizes quantitative data from studies investigating the kinase-independent effects of FAK. While specific data for "this compound" is limited, the table includes findings from the use of other FAK inhibitors and genetic approaches that differentiate between kinase-dependent and -independent functions.
| Experimental System | Method of FAK Perturbation | Parameter Measured | Observed Effect | Reference |
| Human Diploid Fibroblasts | FAK knockdown | p53 and p21 levels | Increased | [4] |
| FAK-/-p21-/- Fibroblasts | Re-expression of FAK (kinase-dead mutant) | p53 turnover | Facilitated p53 turnover | [4] |
| MDA-MB-231 cells | Treatment with "compound 19" (FAK inhibitor) | Apoptosis | Induced apoptosis | [5] |
| U-87MG, A-549, MDA-MB-231 cells | Treatment with "compound 19" (FAK inhibitor) | Cell Proliferation | Blocked proliferation | [5] |
| Pancreatic Cancer Cells | FAK siRNA | Cell Adhesion and Invasion | Reduced | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate the kinase-independent functions of FAK.
Co-Immunoprecipitation (Co-IP) to Detect FAK-p53 Interaction
This protocol is designed to verify the physical interaction between FAK and p53 within the cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against FAK (for immunoprecipitation)
-
Antibody against p53 (for western blot detection)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Culture and treat cells as required (e.g., with this compound or a control).
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-FAK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-p53 antibody.
References
- 1. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 2. FAK and p53 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Focal Adhesion Kinase Versus p53: Apoptosis or Survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights on the Nuclear Functions and Targeting of FAK in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
The Role of FAK Inhibition in the Regulation of Angiogenesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis.[1][2][3] Overexpression and activation of FAK are commonly observed in various tumor types, where it contributes to disease progression and metastasis.[2][4][5] Consequently, FAK has emerged as a promising therapeutic target for anti-cancer drug development. This technical guide provides an in-depth overview of the role of FAK inhibitors in regulating angiogenesis, with a focus on the underlying molecular mechanisms, quantitative effects, and detailed experimental protocols for assessing their anti-angiogenic activity. While the specific compound "FAK-IN-19" is not extensively documented in peer-reviewed literature, this guide will utilize data from well-characterized and potent FAK inhibitors, such as PF-573,228 and Defactinib (VS-6063), which are representative of this class of compounds.
Mechanism of Action: FAK Inhibition and Anti-Angiogenic Effects
FAK's role in angiogenesis is multifaceted, integrating signals from vascular endothelial growth factor (VEGF) and the extracellular matrix (ECM) to promote endothelial cell (EC) function.[1][6][7] The canonical activation of FAK begins with autophosphorylation at the tyrosine 397 residue (Y397).[8][9] This event creates a high-affinity binding site for the SH2 domain of Src family kinases.[8] The resulting FAK/Src complex then phosphorylates a host of downstream targets, initiating signaling cascades that are crucial for angiogenesis.[5][8]
FAK inhibitors are typically ATP-competitive, small molecules that bind to the kinase domain of FAK, preventing its catalytic activity and subsequent autophosphorylation.[10][11] By blocking the initial Y397 phosphorylation, these inhibitors effectively shut down the downstream signaling pathways that drive key angiogenic processes.[12]
The primary anti-angiogenic consequences of FAK inhibition in endothelial cells include:
-
Reduced Cell Viability and Proliferation: FAK signaling, partly through the PI3K/Akt/mTOR pathway, is essential for endothelial cell survival and proliferation.[5][13][14] Inhibition of FAK leads to a dose-dependent decrease in EC viability.[15]
-
Impaired Cell Migration: FAK is a central regulator of the dynamic changes in the actin cytoskeleton required for cell motility.[8][15] Pharmacological inhibition of FAK disrupts focal adhesion turnover and impairs EC migration, a critical step in the formation of new blood vessels.[1][10][15]
-
Inhibition of Tube Formation: In vitro, endothelial cells cultured on a basement membrane matrix will form capillary-like structures, a process known as tube formation. FAK inhibitors potently block this process, demonstrating their ability to interfere with the morphological changes required for vessel assembly.[1][15][16]
-
Disruption of VEGF Signaling: FAK is a key mediator of VEGF/VEGFR2 signaling.[1][3][6] Inhibition of FAK can attenuate VEGF-stimulated EC proliferation, migration, and permeability.[1][15][17]
Quantitative Data on the Anti-Angiogenic Effects of FAK Inhibitors
The efficacy of FAK inhibitors in blocking angiogenesis-related processes has been quantified in numerous studies. The following tables summarize key data for the well-characterized FAK inhibitors PF-573,228 and Defactinib (VS-6063).
| Inhibitor | Assay | Cell Line | Parameter | Value | Reference |
| PF-573,228 | Cell-free FAK Kinase Assay | - | IC50 | 4 nM | [10] |
| PF-573,228 | FAK Y397 Phosphorylation | Various cancer cell lines | IC50 | 30 - 500 nM | [10] |
| PF-573,228 | HUVEC Viability | HUVEC | Significant reduction | 5 µM | [15] |
| PF-573,228 | HUVEC Migration | HUVEC | Significant inhibition | 5 µM | [15] |
| PF-573,228 | HUVEC Tube Formation | HUVEC | Potent inhibition | 5 µM | [15] |
Table 1: Quantitative Anti-Angiogenic Effects of PF-573,228. This table presents the half-maximal inhibitory concentrations (IC50) and effective concentrations of PF-573,228 in various assays related to FAK activity and angiogenesis.
| Inhibitor | Assay | Cell Line | Parameter | Value | Reference |
| Defactinib (VS-6063) | Cell-free FAK Kinase Assay | - | IC50 | 0.6 nM | [18] |
| Defactinib (VS-6063) | FAK Phosphorylation in vivo | - | EC50 | 26 nM | [18] |
| Defactinib (VS-6063) | Thyroid Cancer Cell Viability | TT and K1 cells | IC50 | 1.98 µM and 10.34 µM | [18] |
Table 2: Quantitative Data for Defactinib (VS-6063). This table summarizes the inhibitory concentrations of Defactinib in both cell-free and cell-based assays.
Signaling Pathways and Experimental Workflows
FAK Signaling in Angiogenesis
The following diagram illustrates the central role of FAK in mediating pro-angiogenic signals from VEGF receptors and integrins. Inhibition of FAK disrupts these pathways, leading to a reduction in endothelial cell proliferation, migration, and survival.
Caption: FAK signaling pathway in angiogenesis.
Experimental Workflow for Assessing Anti-Angiogenic Potential
The following diagram outlines a typical workflow for evaluating the anti-angiogenic properties of a FAK inhibitor in vitro.
Caption: Experimental workflow for FAK inhibitor screening.
Detailed Experimental Protocols
Endothelial Cell Proliferation/Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of a FAK inhibitor on the viability and proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs (low passage, 2-5)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well cell culture plates
-
FAK inhibitor (e.g., PF-573,228) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Inhibitor Treatment: Prepare serial dilutions of the FAK inhibitor in EGM-2. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[12]
-
Viability Assessment (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the inhibitor concentration to determine the IC50 value.
Endothelial Cell Migration (Wound Healing/Scratch) Assay
This assay measures the effect of a FAK inhibitor on directional cell migration.
Materials:
-
HUVECs
-
EGM-2
-
6-well or 12-well cell culture plates
-
200 µL pipette tip or a cell scraper
-
FAK inhibitor
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed HUVECs in a 6-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.[19]
-
Wash: Gently wash the wells with PBS to remove detached cells and debris.
-
Inhibitor Treatment: Replace the PBS with EGM-2 containing the FAK inhibitor at the desired concentration or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0). Continue to capture images at the same points at regular intervals (e.g., 6, 12, and 24 hours).[19]
-
Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of migration can be calculated by the change in wound area over time.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs (low passage)
-
Basement membrane extract (e.g., Matrigel® or Geltrex®)
-
Pre-chilled 96-well plate
-
EGM-2
-
FAK inhibitor
-
Inverted microscope with a camera
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, coat the wells of a pre-chilled 96-well plate with 50 µL of the extract per well.[20][21]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[20]
-
Cell Seeding and Treatment:
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.[22]
-
Image Acquisition and Analysis:
-
Visualize the tube-like structures using an inverted microscope.
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes (branch points), and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[22]
-
Conclusion
The inhibition of Focal Adhesion Kinase represents a potent strategy for targeting angiogenesis. By disrupting the central signaling node that integrates cues from the tumor microenvironment, FAK inhibitors effectively block key processes in endothelial cells, including proliferation, migration, and the formation of new vascular networks. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the anti-angiogenic effects of novel FAK-targeting compounds, ultimately contributing to the development of new cancer therapies.
References
- 1. VEGF-induced vascular permeability is mediated by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. FAK activates AKT-mTOR signaling to promote the growth and progression of MMTV-Wnt1-driven basal-like mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The increased adhesion of tumor cells to endothelial cells after irradiation can be reduced by FAK-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. FAK activates AKT-mTOR signaling to promote the growth and progression of MMTV-Wnt1-driven basal-like mammary tumors | Semantic Scholar [semanticscholar.org]
- 15. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGF-induced vascular permeability is mediated by FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Exploring the Off-Target Effects of FAK-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. FAK-IN-19 has been identified as an inhibitor of FAK with demonstrated anti-cancer properties. However, like many kinase inhibitors, the potential for off-target effects is a critical consideration for its therapeutic development and for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the strategies and methodologies to investigate the off-target profile of this compound. While specific, comprehensive kinome-wide screening data for this compound is not publicly available, this document outlines the common off-target profiles of FAK inhibitors, details the experimental protocols for assessing kinase selectivity, and describes the signaling pathways that may be inadvertently affected.
Introduction to FAK and the Importance of Off-Target Profiling
Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[1][2] Upon activation, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[3] The resulting FAK/Src complex phosphorylates a multitude of downstream targets, influencing critical cellular processes.[4][5]
Kinase inhibitors, particularly those targeting the ATP-binding site, often exhibit activity against multiple kinases due to the conserved nature of this pocket.[6] These off-target effects can lead to unexpected cellular phenotypes, toxicity, or even contribute to the therapeutic efficacy of the compound. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for its preclinical and clinical development.
Potential Off-Target Profile of FAK Inhibitors
Based on the high degree of homology in the ATP-binding pocket, inhibitors of FAK are frequently observed to have activity against other kinases.
Proline-rich Tyrosine Kinase 2 (PYK2)
The most common off-target of FAK inhibitors is PYK2 (also known as PTK2B). FAK and PYK2 share significant sequence and structural homology, particularly within their kinase domains. Many small molecule inhibitors designed to target FAK also demonstrate potent inhibition of PYK2.[7]
Other Potential Off-Target Kinases
Broader kinase profiling of various FAK inhibitors has revealed potential interactions with a range of other kinases. While specific data for this compound is not available, the following table illustrates the type of data that would be generated from a comprehensive kinase screen, with hypothetical values for demonstration purposes.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FAK |
| FAK (PTK2) | 10 | 1 |
| PYK2 (PTK2B) | 50 | 5 |
| ACK1 (TNK2) | 500 | 50 |
| FLT3 | 800 | 80 |
| VEGFR2 (KDR) | 1200 | 120 |
| SRC | 2500 | 250 |
| ABL1 | >10000 | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for accurately characterizing the off-target effects of this compound. This typically involves in vitro biochemical assays followed by cell-based target engagement and downstream signaling analysis.
In Vitro Kinase Profiling: KINOMEscan™
The KINOMEscan™ assay is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.[8][9]
Methodology:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.
-
Procedure: a. Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand. b. The DNA-tagged kinase, the liganded beads, and this compound (at a fixed concentration, e.g., 1 µM) are combined in a binding buffer. c. The mixture is incubated to allow for competitive binding. d. The beads are washed to remove unbound kinase. e. The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction between the compound and the kinase. Hits are often defined as kinases showing a % Ctrl below a certain threshold (e.g., 10% or 35%). For promising hits, dose-response curves are generated to determine the dissociation constant (Kd).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50.
Signaling Pathways Potentially Affected by Off-Target Inhibition
Inhibition of off-target kinases can lead to the modulation of signaling pathways unrelated to FAK, potentially confounding experimental results. A comprehensive understanding of these pathways is crucial for data interpretation.
FAK Signaling Pathway
To understand the on-target effects, it is essential to be familiar with the canonical FAK signaling pathway.
Potential Off-Target Signaling Consequences
The following table outlines some of the potential consequences of inhibiting common off-target kinases of FAK inhibitors.
Table 2: Potential Signaling Consequences of Off-Target Inhibition
| Off-Target Kinase | Key Downstream Pathways | Potential Cellular Effects |
| PYK2 | Similar to FAK (e.g., MAPK/ERK, PI3K/Akt) | Regulation of cell migration, proliferation, and apoptosis, particularly in neuronal and hematopoietic cells.[6] |
| ACK1 | Androgen Receptor (AR) signaling, EGFR signaling | Modulation of hormone-dependent cancer cell growth and survival. |
| FLT3 | STAT5, PI3K/Akt, MAPK/ERK | Effects on hematopoietic cell proliferation and survival; relevant in acute myeloid leukemia. |
| VEGFR2 | PLCγ-PKC-MAPK, PI3K/Akt | Inhibition of angiogenesis and vascular permeability. |
| SRC | FAK, STAT3, PI3K/Akt, MAPK/ERK | Broad effects on cell growth, survival, and migration. |
Conclusion and Recommendations
A thorough investigation of the off-target effects of this compound is critical for its advancement as a research tool and potential therapeutic agent. While specific data for this compound is currently limited, the methodologies and potential off-target landscape described in this guide provide a robust framework for its comprehensive characterization. We recommend a tiered approach, beginning with a broad in vitro kinase screen (e.g., KINOMEscan™), followed by cellular target engagement validation (e.g., CETSA®) for the most potent on- and off-targets. Finally, downstream signaling pathway analysis should be conducted to confirm the functional consequences of any identified off-target interactions. This systematic approach will enable a more complete understanding of the biological activities of this compound and facilitate its effective and safe application.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
The Effect of FAK Inhibition on Cancer Stem Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and disease recurrence. A growing body of evidence points to Focal Adhesion Kinase (FAK) as a critical regulator of CSC survival and self-renewal. This technical guide provides an in-depth analysis of the effects of FAK inhibition on CSC populations, with a focus on the potent and selective FAK inhibitors VS-6063 (Defactinib) and VS-4718. We will explore the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental methodologies.
Introduction to FAK and its Role in Cancer Stem Cells
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2][3] In the context of oncology, FAK is frequently overexpressed in various tumors and its activity is associated with poor patient prognosis.[2][4] FAK signaling is integral to multiple cellular processes that drive tumorigenesis, including proliferation, survival, migration, and invasion.[2][4][5]
Recent research has illuminated a crucial role for FAK in the maintenance of cancer stem cells.[1][2][6] CSCs, also known as tumor-initiating cells, are characterized by their ability to self-renew and differentiate into the heterogeneous cell types that comprise a tumor. These cells are often resistant to conventional chemotherapies and radiation, leading to treatment failure and relapse. FAK signaling appears to be a key dependency for CSCs across various cancer types, making it a compelling target for novel anti-cancer therapies.[2][7]
This guide will focus on the effects of potent FAK inhibitors, using data primarily from studies on VS-6063 and VS-4718, as representative examples of FAK-IN-19, to illustrate the therapeutic potential of targeting this pathway to eradicate CSCs.
Quantitative Effects of FAK Inhibition on Cancer Stem Cell Populations
FAK inhibitors have demonstrated a consistent ability to reduce CSC populations both in vitro and in vivo. The following tables summarize the quantitative data from preclinical studies involving the FAK inhibitors VS-6063 and VS-4718.
| Cell Line | Cancer Type | Assay | FAK Inhibitor | Effect on CSC Population | Reference |
| SUM159 | Breast | ALDEFLUOR | VS-6063 / VS-4718 | Reduction in ALDEFLUOR+ cells | [1] |
| SUM159 | Breast | Side Population | VS-6063 / VS-4718 | Reduction in Side Population CSCs | [1] |
| OVCAR-5 | Ovarian | ALDEFLUOR / Side Population | VS-6063 / VS-4718 | Inhibitory effect on CSCs | [1] |
| OVCAR-8 | Ovarian | ALDEFLUOR / Side Population | VS-6063 / VS-4718 | Inhibitory effect on CSCs | [1] |
| H2052 | Mesothelioma | ALDEFLUOR / Side Population | VS-6063 / VS-4718 | Inhibitory effect on CSCs | [1] |
| MDA-MB-231 | Breast | Aldefluor Assay (siRNA) | FAK-specific siRNA | Reduction of Aldefluor+ cells from 4.3% to ~1% | [2] |
| Xenograft Model | Cancer Type | Treatment | Effect on CSCs/Tumor Initiating Cells (TICs) | Reference |
| MDA-MB-231 | Breast (Orthotopic) | Oral FAK inhibitor | Substantial reduction in ALDH1-positive cells | [1] |
| MDA-MB-231 | Breast (Orthotopic) | Oral FAK inhibitor | Reduced tumor-initiating capability upon re-implantation | [1][6] |
| MM87 | Mesothelioma (Orthotopic) | Oral FAK inhibitor | Decreased ALDH1-positive CSCs | [1] |
| Triple-Negative Breast Cancer | Breast | VS-4718 | More than 10-fold reduction in TICs | [2] |
| Triple-Negative Breast Cancer | Breast | VS-6063 | More than 8-fold decrease in TICs | [2] |
| Triple-Negative Breast Cancer | Breast | Paclitaxel | 28-fold increase in the fraction of TICs | [2] |
Notably, conventional cytotoxic agents like paclitaxel, carboplatin, and pemetrexed (B1662193) have been shown to increase the percentage of CSCs.[1][2] Importantly, the combination of FAK inhibitors with these cytotoxic agents can block this chemotherapy-induced enrichment of the CSC population.[1][2]
Signaling Pathways Modulated by FAK Inhibition in CSCs
FAK's influence on CSCs is mediated through its central role in several key signaling cascades. Inhibition of FAK disrupts these pathways, leading to a reduction in CSC self-renewal and survival.
FAK and the Wnt/β-catenin Pathway
A critical mechanism by which FAK inhibitors target CSCs involves the Wnt/β-catenin signaling pathway.[2][4] FAK activity can lead to the activation of β-catenin. FAK inhibition has been shown to block this activation by reducing the phosphorylation of β-catenin at tyrosine 654.[2] The abrogation of Wnt/β-catenin signaling, a well-established driver of stemness, is a key outcome of FAK inhibitor treatment.[2][4]
Other Implicated Pathways
-
PI3K/AKT Pathway: FAK can activate the PI3K/AKT pathway, a crucial signaling cascade for cell survival and proliferation.[3][8] Inhibition of FAK can lead to decreased AKT phosphorylation, thereby suppressing pro-survival signals in CSCs.[8][9]
-
FAK-MEK-ERK Pathway: The FAK-MEK-ERK signaling cassette is involved in cell migration and proliferation. Downregulation of this pathway through FAK inhibition can contribute to the suppression of CSC motility and expansion.
-
FAK-Src Signaling: FAK and Src kinase often function in a complex. The cancer stem cell marker CD133 has been shown to interact with Src, promoting FAK phosphorylation and cell migration. Inhibition of FAK disrupts this signaling nexus.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to assess the effect of FAK inhibitors on CSCs.
ALDEFLUOR Assay
Purpose: To identify and quantify the CSC population based on high aldehyde dehydrogenase (ALDH) activity.
Methodology:
-
Cell Preparation: Harvest single-cell suspensions from cell cultures or dissociated xenograft tumors.
-
Incubation: Incubate cells with the ALDEFLUOR reagent (activated BAAA) with or without the FAK inhibitor for a specified time. A parallel sample is treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDEFLUOR+) population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
-
Data Analysis: Quantify the percentage of ALDEFLUOR+ cells in the total viable cell population for both control and FAK inhibitor-treated groups.
Tumorsphere Formation Assay
Purpose: To assess the self-renewal capacity of CSCs in vitro.
Methodology:
-
Cell Seeding: Plate single cells at a low density in ultra-low attachment plates.
-
Culture Conditions: Culture the cells in serum-free media supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Include the FAK inhibitor in the culture medium at the desired concentration.
-
Sphere Formation: Allow spheres (tumorspheres) to form over 7-14 days.
-
Quantification: Count the number and measure the size of the tumorspheres. The sphere-forming efficiency (SFE) is calculated as (number of spheres / number of cells seeded) x 100%.
-
Secondary Sphere Formation: For assessing self-renewal, dissociate the primary spheres into single cells and re-plate under the same conditions to assess secondary sphere formation.
In Vivo Limiting Dilution Assay
Purpose: To determine the frequency of tumor-initiating cells (TICs) in a cell population in vivo.
Methodology:
-
Tumor Generation: Establish xenograft tumors in immunodeficient mice. Treat the mice with an oral FAK inhibitor or vehicle control.
-
Tumor Dissociation: After the treatment period, excise the tumors and dissociate them into single-cell suspensions.
-
Limiting Dilution Injection: Prepare serial dilutions of the tumor cells (e.g., 10,000, 1,000, 100 cells).
-
Re-implantation: Inject each dilution into the mammary fat pads (for breast cancer models) of new recipient immunodeficient mice.
-
Tumor Monitoring: Monitor the mice for tumor formation over several weeks. A palpable tumor is scored as positive.
-
Data Analysis: Use extreme limiting dilution analysis (ELDA) software to calculate the frequency of TICs in the original FAK inhibitor-treated and control tumor populations.
Conclusion and Future Directions
The inhibition of Focal Adhesion Kinase presents a promising therapeutic strategy for targeting cancer stem cells. Potent FAK inhibitors like VS-6063 and VS-4718 have been shown to effectively reduce CSC populations across a range of preclinical cancer models.[1][2] This effect appears to be mediated, at least in part, through the disruption of key pro-survival and self-renewal pathways, most notably the Wnt/β-catenin signaling axis.[2]
Unlike conventional chemotherapies that can inadvertently enrich for CSCs, FAK inhibitors selectively target this malignant population and can abrogate chemotherapy-induced CSC enrichment.[1][2] This provides a strong rationale for the clinical development of FAK inhibitors, both as monotherapies and in combination with standard-of-care agents, to achieve more durable clinical responses for cancer patients.[1][2]
Future research should continue to elucidate the complex signaling networks governed by FAK in CSCs and explore biomarkers that can predict response to FAK inhibitor therapy. The continued investigation into this compound and other next-generation FAK inhibitors will be crucial in translating these promising preclinical findings into effective treatments for patients.
References
- 1. FAK and Nanog Cross Talk with p53 in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Focal adhesion kinase (FAK), a multifunctional protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fak fak fak: Topics by Science.gov [science.gov]
- 8. Naming the coronavirus disease (COVID-19) and the virus that causes it [who.int]
- 9. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: FAK Inhibitor Y15 for In Vitro Cell Culture
A Representative Compound for FAK-IN-19
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2] Its activation, primarily through autophosphorylation at Tyrosine 397 (Y397), initiates a cascade of signaling events that regulate crucial cellular processes such as cell survival, proliferation, migration, and angiogenesis.[3][4][5] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, making it a compelling target for anticancer drug development.[6][7]
This document provides detailed application notes and protocols for the in vitro use of Y15, a potent and specific small molecule inhibitor of FAK. Y15, also known as 1,2,4,5-Benzenetetraamine tetrahydrochloride, directly targets and inhibits the autophosphorylation of FAK at the Y397 site.[6][7][8] These protocols are intended for researchers, scientists, and drug development professionals investigating FAK signaling and evaluating the therapeutic potential of FAK inhibitors. While the user specified "this compound," this compound is not widely documented in scientific literature. Therefore, Y15 is used here as a well-characterized representative inhibitor of FAK to provide a comprehensive experimental framework.
Mechanism of Action
Y15 functions as a specific inhibitor of FAK by blocking its autophosphorylation at the Y397 residue.[6][8] This initial phosphorylation event is critical as it creates a high-affinity binding site for the SH2 domain of Src family kinases.[3][5][9] The subsequent formation of the FAK-Src complex leads to the full activation of both kinases and the phosphorylation of downstream substrates, including paxillin (B1203293) and p130Cas, which in turn activate pathways such as the PI3K/Akt and MAPK/ERK cascades that promote cell survival and migration.[1][3][10] By preventing the initial autophosphorylation step, Y15 effectively abrogates these downstream signaling pathways.
Figure 1: FAK Signaling Pathway and Inhibition by Y15.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Y15 across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Y15 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| TT | Medullary Thyroid | 2.05 | MTS | [1] |
| TPC1 | Papillary Thyroid | 5.74 | MTS | [1] |
| BCPAP | Papillary Thyroid | 9.99 | MTS | [1] |
| K1 | Papillary Thyroid | 17.54 | MTS | [1] |
| Panc-1 | Pancreatic | ~1.0 | MTT | [6][11] |
| SW620 | Colon | ~8.0 | Viability Assay | [12] |
Table 2: Effective Concentrations of Y15 for In Vitro Effects
| Effect | Cell Line | Concentration (µM) | Duration | Reference |
| Inhibition of p-FAK (Y397) | Panc-1 | Starting at 0.1 | 24 hours | [6] |
| Inhibition of p-FAK (Y397) | TT | 3 | Not specified | [13] |
| Inhibition of p-FAK (Y397) | TPC1 | 30 | Not specified | [13] |
| Inhibition of p-FAK (Y397) | K1 | 50 | Not specified | [13] |
| Inhibition of p-FAK (Y397) | BCPAP | 40 | Not specified | [13] |
| Inhibition of Cell Adhesion | Panc-1 | Starting at 10 | Not specified | [6] |
| Increased Cell Detachment | TT | >5 (>90% detachment) | Not specified | [13] |
| Increased Cell Detachment | Panc-1 | ~50 (nearly 100% detachment) | Not specified | [11] |
| Inhibition of Cell Migration | EA.hy926 & HepG2 | 50 | 24 hours | [14][15] |
| Inhibition of Colony Formation | BCPAP | 3 (>50% inhibition) | Not specified | [13] |
| Inhibition of Colony Formation | TPC1 | 5 (>50% inhibition) | Not specified | [13] |
| Inhibition of Colony Formation | K1 | 8 (>50% inhibition) | Not specified | [13] |
Experimental Protocols
Figure 2: General Experimental Workflow for Evaluating Y15.
Cell Culture and Treatment with Y15
This protocol describes the general procedure for culturing cells and treating them with the FAK inhibitor Y15.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, TT, TPC1, BCPAP, K1)
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Y15 in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in the appropriate culture plates (e.g., 96-well for viability, 6-well for Western blot) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of Y15. Prepare serial dilutions of Y15 from the stock solution in the complete culture medium. A vehicle control (DMSO) at the same concentration as the highest Y15 dose should be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Western Blotting for Phospho-FAK (Y397) and Total FAK
This protocol is for the detection and semi-quantification of phosphorylated FAK (Y397) and total FAK levels in cell lysates.[16][17]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for p-FAK (Y397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate. Capture the chemiluminescent signal.
-
Stripping and Reprobing: To analyze total FAK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-FAK signal to total FAK and the loading control.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Y15.[1][18]
Materials:
-
96-well plates with treated and control cells
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and treat with a range of Y15 concentrations and a vehicle control as described in Protocol 1.
-
MTS Reagent Addition: After the treatment period (e.g., 72 hours), add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Y15 on cell migration.[14][15][19]
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a linear scratch in the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of Y15 or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Conclusion
The FAK inhibitor Y15 serves as a valuable tool for studying the role of FAK in cancer biology and for preclinical evaluation of FAK-targeted therapies. The protocols outlined in this document provide a framework for investigating the in vitro effects of Y15 on FAK signaling, cell viability, and migration. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Proper controls and careful data analysis are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Focal adhesion kinase (FAK) phosphorylation is a key regulator of embryonal rhabdomyosarcoma (ERMS) cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes: Optimal Concentration of FAK Inhibitors for Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Focal Adhesion Kinase (FAK) inhibitors for in vitro kinase inhibition assays. Due to the absence of a standardized inhibitor named "FAK-IN-19" in widespread commercial or academic use, this document will provide a generalized framework applicable to various FAK inhibitors, referencing known compounds to establish effective concentration ranges.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpression and activation of FAK are implicated in the progression and metastasis of numerous cancers, making it a significant target for therapeutic intervention.[2][3][4] In vitro kinase assays are fundamental tools for identifying and characterizing the potency of FAK inhibitors. A critical parameter in these assays is the concentration of the inhibitor, which must be optimized to accurately determine its inhibitory potential, typically expressed as the half-maximal inhibitory concentration (IC50).
Determining the Optimal Inhibitor Concentration
The ideal concentration range for a FAK inhibitor in a kinase assay is centered around its IC50 value. This value, however, can vary depending on the specific inhibitor, the assay conditions, and the ATP concentration. A common starting point for many small molecule FAK inhibitors is in the low nanomolar to low micromolar range.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations, for instance, from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[1]
Key Quantitative Data of Known FAK Inhibitors
The following table summarizes the IC50 values for several well-characterized FAK inhibitors, providing a reference for establishing a suitable concentration range for your experiments.
| Inhibitor | Type | Target(s) | IC50 (in vitro) | Reference(s) |
| Defactinib (VS-6063) | ATP-Competitive | FAK, Pyk2 | 0.6 nM | [5] |
| PF-562271 | ATP-Competitive | FAK | 1.5 nM | [5] |
| VS-4718 (PND-1186) | ATP-Competitive | FAK | 1.5 nM | [5] |
| PF-573228 | ATP-Competitive | FAK | 4 nM | [6] |
| TAE226 | ATP-Competitive | FAK, IGF-1R | 5.5 nM, 6.79 nM | [2][6] |
| Compound 19 (7H-pyrrolo[2,3-d]pyrimidine derivative) | ATP-Competitive | FAK | 19.1 nM | [7] |
| Y15 | Non-ATP-Competitive (Autophosphorylation) | FAK | 1 µM (for inhibiting FAK phosphorylation) | [2][5] |
FAK Signaling Pathway
Understanding the FAK signaling cascade is crucial for interpreting the effects of its inhibitors. The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors to regulate key cellular processes.
Caption: FAK Signaling Pathway.
Experimental Protocols
A robust in vitro kinase assay is essential for determining the inhibitory potential of a compound.[8] The following is a generalized protocol for an in vitro FAK kinase assay, which can be adapted for various detection methods.
General In Vitro FAK Kinase Assay Workflow
The workflow for a kinase inhibitor screening involves several key steps, from initial compound handling to final data analysis.[8]
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol: Luminescence-Based FAK Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from established methods for measuring kinase activity.[2][4]
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[4]
-
FAK inhibitor (e.g., "this compound")
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the FAK inhibitor in the appropriate vehicle (e.g., DMSO). A common approach is to use a 2-fold or 3-fold dilution series.[1]
-
Assay Plate Setup: In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control (e.g., 5% DMSO).[2]
-
Enzyme Addition: Add 2 µl of FAK enzyme solution. The optimal enzyme concentration should be determined empirically by titration.[2]
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for FAK.[2]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[2][4]
-
Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][4]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[2][4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.[2] Plot the inhibitor concentration versus the percentage of kinase activity to determine the IC50 value.
Conclusion
The optimal concentration of a FAK inhibitor for a kinase inhibition assay is a critical parameter that must be empirically determined. By leveraging the known IC50 values of established FAK inhibitors and employing a systematic dose-response analysis, researchers can accurately characterize the potency of novel compounds. The provided protocols and signaling pathway information serve as a comprehensive resource for scientists engaged in the discovery and development of FAK-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for FAK-IN-19 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways involved in cell survival, proliferation, migration, and adhesion.[1] Its overexpression is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1] FAK-IN-19 is a small molecule inhibitor that targets the kinase activity of FAK. These application notes provide a comprehensive framework for evaluating the in vivo anti-tumor efficacy of this compound using a mouse xenograft model.
Disclaimer: As specific in vivo data for this compound is not publicly available, the following protocols are based on established methodologies for other FAK inhibitors. Researchers must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and cancer cell line.
Mechanism of Action of FAK Inhibitors
FAK inhibitors typically function by binding to the ATP-binding pocket of the FAK kinase domain. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a crucial initial step for its activation.[1] Inhibition of Y397 autophosphorylation blocks the recruitment and activation of Src family kinases, which are necessary for the full activation of FAK and its downstream signaling cascades.[1] By disrupting this central signaling hub, FAK inhibitors can impede key pathways that promote cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[1]
Data Presentation: Efficacy of FAK Inhibitors in Preclinical Xenograft Models
The following tables summarize representative data on the in vivo efficacy of various FAK inhibitors in mouse xenograft models. This information can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of FAK Inhibitors in Mouse Xenograft Models
| FAK Inhibitor | Cancer Type | Mouse Model | Dosage and Administration | Outcome | Reference |
| PF-562,271 | Prostate Cancer (PC3M-luc-C6) | Subcutaneous Xenograft | 25 mg/kg, PO, BID, 5 days/week for 2 weeks | 62% tumor growth inhibition. | |
| Y15 | Pancreatic Cancer (Panc-1) | Subcutaneous Xenograft | 30 mg/kg | Significant inhibition of tumor growth. | |
| VS-6063 (Defactinib) | Pancreatic Cancer (KPC) | Subcutaneous Xenograft | Not specified | Decelerated tumor growth. | [2] |
| BI 853520 | Prostate Cancer (PC-3) | Subcutaneous Xenograft | 50 mg/kg, PO, daily | 93% tumor growth inhibition. | [3][4] |
| F14 | Breast Cancer (BT-549, MDA-MB-453) | Subcutaneous Xenograft | 20 mg/kg, 5 days/week for 4 weeks | Significant inhibition of tumor growth. | [5] |
Table 2: Pharmacodynamic Effects of FAK Inhibitors in Xenograft Tumors
| FAK Inhibitor | Cancer Type | Analysis | Key Findings | Reference |
| Y15 | Pancreatic Cancer | Western Blot | Decreased phosphorylation of FAK at Y397 in tumors. | |
| BI 853520 | Prostate Cancer | Western Blot | Rapid and long-lasting repression of FAK autophosphorylation in tumor tissue. | [3][4] |
| VS-6063 (Defactinib) | Pancreatic Cancer | Immunohistochemistry | Decreased Ki-67 staining (proliferation marker). | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Note: The solubility and formulation of this compound must be empirically determined. The following is a general procedure for preparing a poorly water-soluble inhibitor for oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O)
-
Mortar and pestle or sonicator
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Determine the appropriate vehicle. Conduct solubility tests for this compound in various pharmaceutically acceptable vehicles.
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution.
-
Suspend this compound in the vehicle. This can be achieved by grinding the compound in the vehicle using a mortar and pestle or by sonication to create a fine, homogenous suspension.
-
Administer the formulation to mice via oral gavage at the predetermined dose and schedule. Ensure the suspension is well-mixed before each administration.
Protocol 2: Mouse Xenograft Model and this compound Treatment
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells and perform a cell count.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor formation.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound formulation to the treatment group and vehicle to the control group according to the determined schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., Western blotting, immunohistochemistry).
-
Protocol 3: Western Blot Analysis of FAK Phosphorylation
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize a portion of the excised tumor in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of p-FAK to total FAK and a loading control like β-actin.
Protocol 4: Immunohistochemistry (IHC) for Proliferation and Apoptosis
Materials:
-
Excised tumor tissue
-
Formalin
-
Paraffin
-
Microtome
-
Slides
-
Antigen retrieval solution
-
Blocking solution
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
HRP-conjugated secondary antibodies
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix the excised tumors in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors and mount them on slides.
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Capture images of the stained sections using a microscope.
-
Quantify the percentage of Ki-67 positive cells or the intensity of cleaved caspase-3 staining.
-
Visualizations
Caption: FAK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for a Mouse Xenograft Study with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
Application Notes and Protocols: Assessing FAK-IN-19 Efficacy in 3D Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a variety of human cancers.[1][2] As a central mediator of signal transduction downstream of integrins and growth factor receptors, FAK plays a critical role in cell proliferation, survival, migration, and angiogenesis.[1][3][4] Its kinase-dependent and independent scaffolding functions contribute to tumor progression and the establishment of an immunosuppressive tumor microenvironment.[1][5] Consequently, targeting FAK represents a promising therapeutic strategy in oncology.[1]
FAK-IN-19 is a potent and selective inhibitor of FAK activity. These application notes provide a detailed protocol for assessing the efficacy of this compound in three-dimensional (3D) tumor spheroid models, which more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures.[6][7] The following protocols detail methods for evaluating the impact of this compound on spheroid viability, growth, and invasion.
FAK Signaling Pathway
FAK activation is a critical event initiated by cell adhesion to the extracellular matrix (ECM) via integrins or by growth factor signaling.[2][8] This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a binding site for Src family kinases.[2][9] The subsequent formation of the FAK/Src complex triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and motility.[3][5]
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for assessing this compound efficacy involves the formation of 3D spheroids, treatment with the inhibitor, and subsequent analysis of viability and invasion.
Caption: General experimental workflow for this compound efficacy testing in 3D spheroids.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the described assays to illustrate the expected outcomes of this compound treatment.
| Treatment Group | Spheroid Diameter (µm, 96h) | Viability (% of Control) | Invasion Area (µm², 72h) |
| Vehicle Control (DMSO) | 550 ± 25 | 100% | 150,000 ± 12,000 |
| This compound (1 µM) | 480 ± 20 | 75% | 95,000 ± 10,000 |
| This compound (5 µM) | 410 ± 18 | 45% | 50,000 ± 8,000 |
| This compound (10 µM) | 350 ± 15 | 20% | 25,000 ± 5,000 |
Experimental Protocols
3D Spheroid Formation
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells to 80% confluency in standard tissue culture flasks.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).[10]
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.[11]
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[12]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days to allow for spheroid formation.[11] Spheroids should ideally reach a diameter of 300-500 µm.[11]
Spheroid Viability and Growth Assay (ATP-based)
This protocol is adapted from the CellTiter-Glo® 3D Cell Viability Assay.[13]
Materials:
-
3D spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Protocol:
-
After spheroid formation, prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of conditioned medium from each well and replace it with 50 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
At the end of the treatment period, capture brightfield images of the spheroids to measure changes in diameter.
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[13]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13]
-
Transfer the contents of each well to an opaque-walled 96-well plate.[14]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
3D Spheroid Invasion Assay
This protocol is based on embedding spheroids in an extracellular matrix.[11]
Materials:
-
Pre-formed 3D spheroids
-
Basement membrane extract (BME) or Matrigel®, growth factor reduced
-
Ice-cold serum-free cell culture medium
-
Complete cell culture medium with and without this compound
-
Pre-chilled pipette tips
-
Inverted microscope with a camera
Protocol:
-
Thaw BME or Matrigel® on ice overnight at 4°C.
-
On the day of the assay, place the 96-well plate containing spheroids on ice for 5-10 minutes.[10]
-
Dilute the BME/Matrigel® to the desired concentration (e.g., 4-5 mg/mL) with ice-cold serum-free medium. Keep on ice at all times to prevent premature polymerization.[10]
-
Carefully remove 50 µL of the culture medium from each well without disturbing the spheroid.
-
Gently add 50 µL of the cold BME/Matrigel® solution to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the well.
-
Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to solidify.[10]
-
Prepare complete cell culture medium containing different concentrations of this compound and a vehicle control.
-
Carefully add 100 µL of the treatment-containing medium on top of the solidified matrix.
-
Capture an initial (T=0) brightfield image of each spheroid.
-
Incubate the plate at 37°C and acquire images every 24 hours for 3-6 days.
-
Quantify the area of invasion at each time point using image analysis software (e.g., ImageJ). The invasion area is calculated by subtracting the area of the spheroid core at T=0 from the total area of the spheroid and invading cells at subsequent time points.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-cancer efficacy of this compound in a physiologically relevant 3D spheroid model. By assessing key parameters such as cell viability, spheroid growth, and invasion, researchers can gain valuable insights into the therapeutic potential of this FAK inhibitor. The use of 3D models is crucial for bridging the gap between in vitro studies and in vivo outcomes, ultimately facilitating the clinical translation of novel cancer therapeutics.[6]
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Tumor Spheroid Formation and One-Step Cancer-Associated Fibroblasts Purification from Hepatocellular Carcinoma Tissue Promoted by Inorganic Surface Topography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanism of Focal Adhesion Kinase Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 14. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining FAK-IN-19 with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell signaling downstream of integrins and growth factor receptors.[1][2] Its overexpression and activation are frequently observed in a multitude of human cancers and are associated with tumor progression, metastasis, and resistance to chemotherapy.[3][4][5] FAK promotes cancer cell survival, proliferation, and invasion through the activation of key signaling cascades, including the PI3K/Akt and ERK/MAPK pathways.[3] Furthermore, FAK can translocate to the nucleus, where it influences the expression of genes involved in cell survival and DNA repair, thereby protecting cancer cells from the cytotoxic effects of chemotherapeutic agents.[3][6]
FAK-IN-19 is a potent, multi-targeted kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[7] By inhibiting FAK, this compound can disrupt the pro-survival signaling networks that contribute to chemoresistance, making it a promising candidate for combination therapy. These application notes provide detailed protocols for investigating the synergistic effects of this compound in combination with conventional chemotherapy agents in vitro.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies of FAK inhibitors in combination with chemotherapy. While specific data for this compound is emerging, these tables illustrate the expected synergistic effects.
Table 1: In Vitro Cytotoxicity of FAK Inhibitors and Chemotherapy
| Cell Line | FAK Inhibitor | IC50 (µM) - FAKi Alone | Chemotherapy | IC50 (µM) - Chemo Alone | FAKi + Chemo | Combination Index (CI) | Reference |
| HeyA8 | VS-6063 | N/A | Paclitaxel | N/A | 1:1000 ratio | 0.953 | [8] |
| HeyA8-MDR | VS-6063 | N/A | Paclitaxel | N/A | 1:10 ratio | 0.705 | [8] |
| PDAC-1 | Defactinib | ~2.5 | Paclitaxel | N/A | Synergistic | N/A | [9] |
| KMF | VS-4718 | N/A | Cisplatin | 31 | Synergistic | N/A | [4] |
| OVCAR3 | VS-4718 | N/A | Cisplatin | 13 | Synergistic | N/A | [4] |
N/A: Not available in the provided search results.
Table 2: Effect of FAK Inhibitor and Chemotherapy Combination on Apoptosis
| Cell Line | Treatment | Concentration | % Apoptotic Cells | Reference |
| MDA-MB-231 | This compound (Compound 19) | N/A | Induced Apoptosis | [7] |
| HeyA8 | VS-6063 + Paclitaxel | N/A | Increased Apoptosis | [8] |
| KMF | FAKi + Cisplatin | N/A | Triggered Apoptosis | [4] |
Note: Quantitative values for percentage of apoptosis were not specified in the search results but the qualitative increase was consistently reported.
Signaling Pathways and Experimental Workflow
FAK Signaling in Chemoresistance
FAK activation, often initiated by the binding of integrins to the extracellular matrix (ECM), triggers its autophosphorylation at Tyr397. This creates a docking site for Src family kinases, leading to the full activation of FAK and subsequent downstream signaling. Key pathways implicated in chemoresistance include the PI3K/Akt/mTOR cascade, which promotes cell survival and inhibits apoptosis, and the Ras/RAF/MEK/ERK pathway, which drives cell proliferation.[1][2] Nuclear FAK can also modulate gene expression to enhance DNA damage repair, further protecting cancer cells from chemotherapy-induced damage.[6] this compound, by inhibiting FAK's kinase activity, is expected to block these survival signals and re-sensitize cancer cells to chemotherapy.
Caption: FAK signaling in chemoresistance and the inhibitory action of this compound.
Experimental Workflow
A typical in vitro workflow to evaluate the synergy between this compound and a chemotherapeutic agent involves a series of assays to assess cell viability, apoptosis, and the underlying molecular mechanisms.
Caption: Experimental workflow for in vitro combination studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by the combination treatment.
Materials:
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
Western Blot Analysis
This protocol is for assessing the effect of the combination treatment on FAK signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAK, anti-p-FAK (Y397), anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
References
- 1. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy | eLife [elifesciences.org]
- 5. Synergism of FAK and ROS1 inhibitors in the treatment of CDH1-deficient cancers mediated by FAK-YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Focal Adhesion Kinase Protects against Cisplatin Stress in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Focal Adhesion Kinase in Regulating YB–1–Mediated Paclitaxel Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating FAK-IN-19 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for pathways that regulate cell survival, proliferation, migration, and adhesion.[1] FAK is often overexpressed in various cancers, making it a compelling therapeutic target.[2][3] FAK-IN-19 is a small molecule inhibitor that has been developed to target FAK and exhibits anticancer properties.[4]
The activation of FAK is initiated by its autophosphorylation at tyrosine 397 (Y397).[1] This phosphorylation event creates a binding site for the SH2 domain of Src family kinases, leading to the formation of a signaling complex that activates downstream pathways such as PI3K/AKT and MAPK.[1][5] Evaluating the extent to which a compound like this compound engages its target in a cellular context is a critical step in drug development. This document provides detailed protocols for three key methods to assess the target engagement of this compound: Western Blotting for FAK phosphorylation, NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA).
FAK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical FAK signaling pathway, highlighting the crucial autophosphorylation step at Y397 and the point of inhibition by FAK inhibitors like this compound.
Data Presentation: FAK Inhibitor Potency
The efficacy of FAK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAK activity by 50%. The following table summarizes the IC50 values for several known FAK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) |
| VS-4718 (PND-1186) | FAK | 1.5 |
| TAE226 | FAK/IGF-1R | 5.5 |
| Compound 16 | FAK | 35 |
Note: This data is provided for illustrative purposes. Researchers should determine the IC50 for this compound in their specific assay system.[6]
Experimental Protocols
Western Blotting for Phospho-FAK (Y397)
This method directly assesses the inhibitory effect of this compound on FAK activity by measuring the phosphorylation status of its autophosphorylation site, Y397.[6] A decrease in the pFAK (Y397) signal relative to the total FAK protein level indicates target engagement.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 4, 6, or 24 hours). Include a vehicle control (DMSO).[7]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).[1]
-
Perform densitometry analysis to quantify the band intensities. Normalize the pFAK (Y397) signal to total FAK and then to the loading control.[1]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target kinase in living cells.[9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-FAK fusion protein (energy donor) and a fluorescently labeled tracer that binds to the FAK active site (energy acceptor).[10][11] this compound will compete with the tracer for binding to FAK, leading to a decrease in the BRET signal.[11]
-
Cell Transfection:
-
Cell Plating and Compound Addition:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, 96-well assay plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
-
Tracer Addition and Equilibration:
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[12]
-
-
Substrate Addition and BRET Measurement:
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor according to the manufacturer's protocol.[13]
-
Add the substrate solution to each well.
-
Immediately measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped with the appropriate filters.[12]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Plot the mBU values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for evaluating drug-target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[14] When this compound binds to FAK, it stabilizes the protein, leading to a higher melting temperature.[14][15] This increased stability is detected by quantifying the amount of soluble FAK remaining after heat treatment.
-
Cell Treatment:
-
Culture cells to a high density in appropriate culture vessels.
-
Treat the cells with a fixed concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[16]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by a cooling step to room temperature.[16]
-
-
Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[17]
-
-
Detection of Soluble FAK:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FAK in each sample by Western blotting, as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the FAK band intensity for each temperature point for both the vehicle- and this compound-treated samples.
-
Plot the percentage of soluble FAK relative to the non-heated control against the temperature to generate melt curves.
-
A shift in the melt curve to higher temperatures for the this compound-treated samples indicates target engagement. An isothermal dose-response can also be performed by treating cells with varying concentrations of this compound and heating at a single, optimized temperature.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 11. promegaconnections.com [promegaconnections.com]
- 12. eubopen.org [eubopen.org]
- 13. promega.de [promega.de]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols for In Vivo Administration of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing schedules for representative Focal Adhesion Kinase (FAK) inhibitors based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of FAK inhibitors in various cancer models.
Introduction to FAK Inhibition in Cancer Therapy
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. Its involvement in cellular processes critical for cancer progression—such as cell survival, proliferation, migration, and invasion—has established it as a significant target for anticancer drug development. Overexpression and hyperactivity of FAK are commonly observed in a multitude of solid tumors and are often associated with poor prognosis. The inhibition of FAK signaling is a promising therapeutic strategy to disrupt tumor growth, metastasis, and angiogenesis. While a specific compound "FAK-IN-19" lacks detailed public data on in vivo studies, this document outlines the administration and dosing for other well-characterized FAK inhibitors to provide a practical framework for preclinical research.
FAK Signaling Pathway
FAK acts as a critical node in cellular signaling. Upon activation by extracellular matrix (ECM) engagement with integrins, FAK undergoes autophosphorylation at the Y397 residue. This creates a high-affinity binding site for Src family kinases. The resulting FAK/Src complex phosphorylates a variety of downstream targets, including p130Cas, paxillin, and activation of the PI3K/Akt and MAPK/ERK pathways, which collectively regulate cell motility, survival, and proliferation.
Application Notes and Protocols for Developing a FAK-IN-19 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator in signaling pathways that drive cancer progression, including cell proliferation, survival, migration, and invasion.[1] Overexpressed and hyperactivated in a variety of human cancers, FAK integrates signals from the extracellular matrix and growth factors, making it a compelling therapeutic target.[1][2][3] FAK-IN-19 is a potent inhibitor of FAK. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
These application notes provide a comprehensive guide to developing and characterizing cancer cell lines with acquired resistance to this compound. The protocols outlined below will enable researchers to investigate the molecular mechanisms of resistance, identify potential biomarkers, and evaluate novel therapeutic strategies to overcome resistance.
Data Presentation
Acquired resistance to FAK inhibitors is often associated with changes in cell viability and the activation of compensatory signaling pathways. The following tables summarize representative quantitative data observed in cell lines resistant to FAK inhibitors.
Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented below is representative of findings for other well-characterized FAK inhibitors, such as PF-573228 and Defactinib (VS-4718), and serves as an expected outcome for this compound resistant cell lines.
Table 1: Representative IC50 Values for FAK Inhibitors in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | FAK Inhibitor |
| Pancreatic Cancer (KPC) | ~100 | >1000 | >10 | VS-4718 |
| Ovarian Cancer (ID8) | ~100-500 | >1000 | >2-10 | PF-271 |
| NSCLC (H1975) | ~500 | >5000 | >10 | Osimertinib + FAKi |
| Breast Cancer (MDA-MB-231) | ~200 | Not Reported | Not Reported | TAE226 |
Table 2: Representative Quantitative Changes in Key Signaling Proteins in FAK Inhibitor-Resistant Cells.
| Protein | Change in Resistant Cells | Method of Detection | Representative Fold Change |
| p-FAK (Y397) | Increased | Western Blot | 1.5 - 3 fold |
| Total FAK | No significant change or slight increase | Western Blot | 1 - 1.5 fold |
| p-STAT3 (Y705) | Increased | Western Blot | 2 - 5 fold |
| Total STAT3 | No significant change | Western Blot | 1 - 1.2 fold |
| p-ERK1/2 (T202/Y204) | Increased | Western Blot | 1.5 - 4 fold |
| Total ERK1/2 | No significant change | Western Blot | 1 - 1.2 fold |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the FAK signaling pathway, a potential resistance mechanism, and the experimental workflow for developing a resistant cell line.
Caption: FAK signaling cascade initiated by integrins and RTKs.
Caption: Compensatory activation of STAT3 and ERK pathways.
Caption: Stepwise approach to generate and validate resistance.
Experimental Protocols
Generation of a this compound Resistant Cell Line
This protocol describes a stepwise method for inducing drug resistance by continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting chamber or automated cell counter
Protocol:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a T25 flask with complete medium containing this compound at a starting concentration equal to the IC20 or IC50 of the parental cells.
-
Maintain a parallel culture with vehicle (DMSO) as a control.
-
-
Monitor and Passage Cells:
-
Observe the cells daily for signs of cell death and changes in morphology.
-
When the cells reach 70-80% confluency, detach them with trypsin-EDTA and passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Initially, a significant amount of cell death is expected. The surviving cells will eventually repopulate the flask.
-
-
Gradually Increase Drug Concentration:
-
Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration, allowing the cells to adapt and resume normal growth at each step. This process can take several months.
-
-
Establish and Bank the Resistant Cell Line:
-
After achieving a significantly higher resistance (e.g., 10-fold increase in IC50), maintain the cells in a medium containing a constant, high concentration of this compound.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Western Blot Analysis of FAK Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of FAK and downstream signaling proteins.
Materials:
-
Parental and this compound resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK Y397, anti-total FAK, anti-p-STAT3 Y705, anti-total STAT3, anti-p-ERK1/2 T202/Y204, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Grow parental and resistant cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Cell Migration and Invasion Assays
These assays are used to assess the functional consequences of FAK inhibitor resistance on cell motility.
3.1 Scratch (Wound Healing) Assay for Cell Migration
Materials:
-
Parental and resistant cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
-
Create the Scratch:
-
Using a sterile pipette tip, make a straight scratch through the center of the monolayer.
-
-
Wash and Image:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium (with or without this compound).
-
Capture images of the scratch at time 0.
-
-
Monitor Wound Closure:
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
-
Analyze Data:
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
3.2 Transwell Invasion Assay
Materials:
-
Parental and resistant cells
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Protocol:
-
Prepare Transwell Inserts:
-
Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells into the upper chamber of the transwell insert.
-
-
Initiate Invasion:
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
-
Remove Non-invading Cells:
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
-
Fix and Stain:
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
-
Quantify Invasion:
-
Wash the inserts and allow them to dry.
-
Count the number of stained cells in multiple fields under a microscope.
-
Conclusion
The development of a this compound resistant cell line is a valuable tool for understanding the molecular basis of drug resistance. The protocols provided here offer a systematic approach to generating and characterizing these resistant cells. By identifying the signaling pathways that are dysregulated in resistant cells, researchers can uncover novel therapeutic targets and develop combination strategies to improve the efficacy of FAK inhibitors in the clinic.
References
Application Note: Immunofluorescence Staining for FAK Localization After FAK-IN-19 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrating signals from the extracellular matrix (ECM) to the cell's interior, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK signaling is often associated with advanced-stage cancers, making it a significant therapeutic target.[3][4] FAK inhibitors, such as FAK-IN-19, are small molecules designed to block the kinase activity of FAK, primarily by preventing its autophosphorylation.[1] This application note provides a detailed protocol for visualizing the subcellular localization of FAK in cultured cells following treatment with a FAK inhibitor using immunofluorescence microscopy. It also outlines methods for quantitative analysis of changes in FAK distribution, particularly its potential translocation from focal adhesions to the nucleus.[3][5]
FAK Signaling Pathway Overview
FAK activation is a multi-step process initiated by cell-ECM engagement via integrin receptors. This clustering of integrins leads to the autophosphorylation of FAK at the Tyrosine-397 (Y397) residue.[6][7] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src results in the subsequent phosphorylation of other tyrosine residues in FAK, leading to full kinase activation and the initiation of downstream signaling cascades that regulate cell motility and survival.[6][8]
Principle of the Method
Immunofluorescence (IF) is a technique used to visualize the location of a specific protein within a cell.[9] This protocol uses a primary antibody that specifically binds to FAK. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is detected by a fluorescence microscope. This allows for the high-resolution visualization of FAK's subcellular distribution. A nuclear counterstain, such as DAPI, is used to identify the cell nucleus, enabling the assessment of FAK's cytoplasmic versus nuclear localization.
Experimental Protocols
I. Materials and Reagents
-
Cells: Adherent cell line of interest (e.g., HeLa, NIH3T3, or a relevant cancer cell line)
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS)
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm) placed in 24-well or 6-well plates
-
FAK Inhibitor: this compound (or another FAK inhibitor like PF-562,271)
-
Vehicle Control: DMSO
-
Primary Antibody: Rabbit anti-FAK antibody
-
Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, methanol-free[10]
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS[10]
-
Blocking Buffer: 1X PBS / 5% Normal Goat Serum / 0.3% Triton X-100[10]
-
Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton X-100[10]
-
Phosphate Buffered Saline (PBS): 1X solution, pH 7.4
-
Mounting Medium: Anti-fade mounting medium
II. Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol for assessing FAK localization.
III. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 60-70% confluency.
-
Treat the cells with the desired concentration of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubate for the desired time period (e.g., 1 to 3 hours).[3]
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with 1X PBS.
-
Add 4% PFA to each well to cover the coverslips and fix for 15 minutes at room temperature.[9]
-
-
Permeabilization:
-
Blocking:
-
Aspirate the permeabilization buffer and wash twice with 1X PBS.
-
Add Blocking Buffer to each well and incubate for 60 minutes at room temperature to prevent non-specific antibody binding.[10]
-
-
Antibody Incubation:
-
Dilute the primary anti-FAK antibody in Antibody Dilution Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
The next day, wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Perform a final wash with 1X PBS.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow to dry. Store slides at 4°C, protected from light.
-
Expected Results and Data Analysis
I. Visual Assessment
-
Control (DMSO-treated) Cells: In control cells, FAK is expected to localize predominantly to focal adhesions, which appear as distinct, elongated structures, often at the cell periphery where the cell adheres to the substrate.[12][13]
-
This compound-treated Cells: Treatment with a FAK inhibitor is expected to disrupt FAK's localization at focal adhesions. This may result in a more diffuse cytoplasmic staining. Importantly, some studies show that kinase-inhibited FAK can translocate to the nucleus.[3][4][5] Therefore, an increase in nuclear FAK staining may be observed compared to control cells.
II. Quantitative Analysis
To move beyond qualitative observation, image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify changes in FAK localization.[12] Key parameters to measure include the intensity and area of FAK staining in different cellular compartments.
Example Quantitative Data:
| Treatment Group | Parameter Measured | Mean Value (± SEM) | P-value |
| Control (DMSO) | % of Cells with Nuclear FAK | 8.5% (± 1.2) | <0.01 |
| This compound (1µM) | % of Cells with Nuclear FAK | 45.2% (± 3.5) | |
| Control (DMSO) | Mean Focal Adhesion Area (µm²) | 3.8 µm² (± 0.4) | <0.01 |
| This compound (1µM) | Mean Focal Adhesion Area (µm²) | 1.1 µm² (± 0.2) | |
| Control (DMSO) | Nuclear/Cytoplasmic Intensity Ratio | 0.25 (± 0.05) | <0.001 |
| This compound (1µM) | Nuclear/Cytoplasmic Intensity Ratio | 1.35 (± 0.15) |
Note: Data are hypothetical and for illustrative purposes only. Statistical significance should be determined based on experimental replicates.
Brief Quantification Protocol (using ImageJ/Fiji):
-
Image Acquisition: Capture multi-channel images (DAPI for nucleus, FAK-AF488 for FAK) under identical settings for all samples.
-
Define Regions of Interest (ROIs): Use the DAPI channel to create a mask for the nuclear ROI. Create a whole-cell ROI based on the FAK channel or a brightfield image. The cytoplasmic ROI can be defined by subtracting the nuclear ROI from the whole-cell ROI.
-
Measure Intensity: For each cell, measure the mean fluorescence intensity of FAK staining within the nuclear and cytoplasmic ROIs.
-
Calculate Ratio: Calculate the Nuclear-to-Cytoplasmic fluorescence intensity ratio for each cell.
-
Analyze Focal Adhesions: Use thresholding on the FAK channel to identify and measure the area and number of focal adhesions per cell in the control group.[14]
-
Statistical Analysis: Pool data from multiple cells (e.g., >50 cells per condition) and perform statistical tests (e.g., t-test) to compare control and treated groups.
References
- 1. scbt.com [scbt.com]
- 2. Focal Adhesion Kinase Regulates the Localization and Retention of Pro-B Cells in Bone Marrow Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of nuclear focal adhesion kinase (FAK) on Cancer: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. Focal Adhesion Kinase Activity and Localization is Critical for TNF-α-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescent visualisation of focal adhesion kinase in human skeletal muscle and its associated microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining pFAK Levels in Response to FAK-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of integrins and growth factor receptors. Its activation, marked by autophosphorylation at Tyrosine 397 (Tyr397), is a pivotal event in cellular processes such as proliferation, survival, migration, and angiogenesis. Dysregulation of the FAK signaling pathway is frequently observed in various cancers, making it a compelling target for therapeutic intervention. FAK-IN-19 is a small molecule inhibitor of FAK.[1][2] This document provides a comprehensive protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting FAK activation by measuring the levels of phosphorylated FAK (pFAK) at Tyr397.
FAK Signaling Pathway and Inhibition by this compound
Upon activation by upstream signals, such as integrin engagement with the extracellular matrix, FAK undergoes a conformational change leading to its autophosphorylation at Tyr397.[3][4][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[3] The recruitment and subsequent activation of Src lead to the phosphorylation of other tyrosine residues on FAK, amplifying downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[3][6] FAK inhibitors, like this compound, are designed to interfere with this process, typically by inhibiting the autophosphorylation of FAK at Tyr397, thereby blocking the initiation of downstream signaling.[3][4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Positive Phospho-Focal Adhesion Kinase in Gastric Cancer Associates With Poor Prognosis After Curative Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Troubleshooting & Optimization
FAK-IN-19 not showing expected anti-proliferative effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FAK-IN-19 who are observing a lack of the expected anti-proliferative effect in their experiments.
Troubleshooting Guide: this compound Not Showing Expected Anti-Proliferative Effect
If you are not observing the expected decrease in cell proliferation after treatment with this compound, please consult the following troubleshooting guide. Systematically work through these potential issues to identify the root cause.
dot
Caption: Troubleshooting workflow for unexpected this compound results.
| Potential Problem | Possible Cause | Recommended Solution |
| Inhibitor Integrity and Activity | Degradation: Improper storage (e.g., repeated freeze-thaw cycles) can lead to compound degradation.[1] Solubility Issues: this compound may precipitate in culture media, leading to a lower effective concentration.[2] | - Aliquot this compound upon receipt and store at the recommended temperature (-20°C or -80°C).[3] - Prepare fresh dilutions from a stock solution for each experiment.[1] - Ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells (typically <0.5%).[4] - Visually inspect for precipitate after dilution in media. |
| Cell Line-Specific Factors | Low FAK Expression/Activity: The cell line may not express FAK at a high level, or the FAK pathway may not be a primary driver of proliferation in that specific line.[5] Intrinsic Resistance: Cells may possess inherent resistance mechanisms to FAK inhibition.[6] | - Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot.[5][7] - Test this compound on a positive control cell line known to be sensitive to FAK inhibitors.[5] |
| Experimental Parameters | Suboptimal Concentration: The concentration of this compound used may be too low to elicit an anti-proliferative response.[1] Inappropriate Time Point: The duration of treatment may be too short to observe a significant effect on cell numbers.[1][4] | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.[5] - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4] |
| Assay-Related Issues | Assay Insensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes in cell viability.[4] Incorrect Assay Execution: Errors in cell seeding, reagent addition, or signal detection can lead to inaccurate results.[8][9] | - Consider using an alternative or complementary proliferation assay (e.g., switch from a metabolic assay like MTT to a DNA synthesis assay like BrdU). - Ensure even cell seeding, accurate pipetting, and proper controls (vehicle control, no-cell control).[2] |
| Biological Compensation | Activation of Compensatory Pathways: Inhibition of FAK can sometimes lead to the upregulation of other pro-proliferative signaling pathways, such as the activation of receptor tyrosine kinases (RTKs) like EGFR or HER2.[6][10] Kinase-Independent Scaffolding Function: FAK has scaffolding functions that are not dependent on its kinase activity and would not be inhibited by this compound. These scaffolding roles can still promote cell survival and proliferation.[11][12] | - Investigate the activation status of other relevant signaling pathways (e.g., PI3K/AKT, MAPK/ERK) via Western blot or phospho-kinase arrays.[6] - Consider co-treatment with an inhibitor of the identified compensatory pathway.[10] - Use siRNA or shRNA to deplete total FAK protein to assess the contribution of its scaffolding functions.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Focal Adhesion Kinase (FAK).[3] It is presumed to act by binding to the ATP-binding pocket of the FAK kinase domain, which prevents the autophosphorylation of FAK at tyrosine 397 (Y397).[5] This initial phosphorylation is a critical step for FAK activation and the subsequent recruitment and activation of downstream signaling proteins like Src, PI3K, and AKT, which are involved in cell proliferation, survival, and migration.[12][13]
dot
Caption: FAK signaling pathway and the inhibitory action of this compound.
Q2: What are the expected anti-proliferative effects of this compound?
By inhibiting FAK kinase activity, this compound is expected to disrupt downstream signaling pathways that are crucial for cell cycle progression and survival.[14] This can lead to:
-
Cell Cycle Arrest: FAK signaling can promote the expression of cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[15] Inhibition of FAK may therefore lead to a decrease in cyclin D1 levels and an increase in cell cycle inhibitors like p21, causing cells to arrest in the G1 phase.[15]
-
Induction of Apoptosis: FAK promotes cell survival signals, in part by activating the PI3K/AKT pathway.[12] Inhibition of FAK can disrupt these survival signals, leading to programmed cell death (apoptosis).
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is highly dependent on the cell line being used. It is essential to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cells. A typical starting range for FAK inhibitors is from the low nanomolar to the low micromolar range.[16]
Table 1: Representative IC50 Values for FAK Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | FAK Inhibitor | IC50 (nM) |
| U-87 MG | Glioblastoma | Compound 14 | 0.6 - 16.3 |
| MDA-MB-231 | Breast Cancer | Compound 15 | (not specified, potent) |
| PC-3 | Prostate Cancer | Compound 1 | <1000 |
| HCT116 | Colon Cancer | Compound 7 | 1 - 60 |
| AsPC-1 | Pancreatic Cancer | Compound 6a | (not specified, potent) |
| A549 | Lung Cancer | Compound 59 | 3200 |
Note: This table provides representative data for various FAK inhibitors to illustrate the range of effective concentrations.[9][16] The specific IC50 for this compound in your cell line must be determined experimentally.
Q4: Can this compound affect other kinases?
While this compound is designed to be a FAK inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. It is recommended to use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. Comparing the observed phenotype with that of other structurally different FAK inhibitors or with FAK knockdown using RNAi can help confirm that the observed effects are due to FAK inhibition.[5]
Key Experimental Protocols
Below are detailed methodologies for common experiments used to assess the anti-proliferative effects of this compound.
dot
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 15. Regulation of the Cell Cycle by Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with FAK-IN-19 in cell culture media
Welcome to the technical support center for FAK-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the recommended final concentration of DMSO in my cell culture medium?
A2: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[2][3][4][5] However, some sensitive cell lines may require concentrations below 0.1%.[2][4] It is always best to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on cell viability and function.
Q3: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What is happening?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is much lower.
Q4: How can I prevent this compound from precipitating in my cell culture medium?
A4: Several strategies can help prevent precipitation:
-
Use pre-warmed media: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of adding a highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Add dropwise while vortexing: Add the this compound stock solution slowly to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Determine the maximum soluble concentration: Before your main experiment, it is advisable to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Q5: Is there any information on the stability and half-life of this compound in cell culture media?
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution of the DMSO stock in a large volume of aqueous media. | Perform a stepwise serial dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing. | |
| Low temperature of the cell culture medium. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. | |
| Delayed Precipitation (after hours or days in the incubator) | Changes in media pH over time. | Ensure your medium is adequately buffered (e.g., with HEPES) if your experimental conditions are prone to pH shifts. |
| Interaction with media components (salts, amino acids, etc.). | If precipitation persists, consider trying a different basal medium formulation (e.g., switch from DMEM to RPMI-1640). | |
| Evaporation of media leading to increased compound concentration. | Ensure proper humidification in the incubator. For long-term experiments, consider using sealed flasks or plates with low-evaporation lids. | |
| Instability of this compound in the aqueous environment at 37°C. | For long-duration experiments, replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (264.97 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic.[1] |
| Aqueous-based media (e.g., DMEM, RPMI) | Solubility is significantly lower than in DMSO. | The maximum soluble concentration should be determined empirically for each specific medium and experimental condition. |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| DMSO Concentration | General Effect on Cells |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive ones.[2][4] |
| 0.1% - 0.5% | Tolerated by many robust cell lines without significant cytotoxicity.[2][3][4] |
| > 0.5% - 1.0% | May cause stress or toxicity to some cell lines; requires careful validation.[2][3][4] |
| > 1.0% | Increased risk of cytotoxicity and off-target effects.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM stock solution (e.g., for 1 mg of this compound with a molecular weight of 377.40 g/mol , add 265 µL of DMSO).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution. Vortex gently.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve a final concentration of 10 µM. Gently mix by inverting the tube or pipetting up and down.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound in your complete cell culture medium at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the highest final DMSO concentration used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions or control media to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
-
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for cell treatment with this compound.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro studies of chemical mutagens and carcinogens. I. Stability studies in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing FAK-IN-19 incubation time for maximum inhibition
Welcome to the technical support center for FAK-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum inhibition using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
Issue: Suboptimal or No Inhibition of FAK Activity
If you are observing lower-than-expected or no inhibition of FAK phosphorylation or downstream signaling after this compound treatment, consider the following troubleshooting steps.
1. Optimization of Incubation Time:
The optimal incubation time for this compound is critical and depends on the specific biological question and the cellular context. A time-course experiment is highly recommended to determine the ideal duration for maximal inhibition in your specific experimental model.
Table 1: Recommended Incubation Time Ranges for Different Assays
| Experimental Endpoint | Recommended Starting Incubation Time | Considerations |
| Inhibition of FAK Phosphorylation | 1 - 6 hours | This is a direct and rapid effect of the inhibitor. A time-course within this range (e.g., 0.5, 1, 2, 4, 6 hours) is recommended to capture the peak inhibition. |
| Downstream Signaling (e.g., p-Paxillin, p-ERK) | 2 - 24 hours | Inhibition of downstream targets may have a delayed onset compared to direct FAK autophosphorylation. |
| Cell Migration/Invasion Assays | 6 - 48 hours | These are functional assays that require time for cellular processes to be affected by the inhibition of FAK signaling. |
| Cell Viability/Proliferation Assays | 24 - 72 hours | Effects on cell viability and proliferation are typically observed after longer-term exposure to the inhibitor.[1] |
| Apoptosis Assays | 24 - 72 hours | Induction of apoptosis as a consequence of FAK inhibition is a downstream event that requires prolonged treatment. |
2. Inadequate Inhibitor Concentration:
The concentration of this compound may be too low to achieve effective inhibition.
-
Recommendation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line and assay. This involves treating cells with a serial dilution of this compound.
3. Inhibitor Instability or Degradation:
This compound, like many small molecules, may degrade in cell culture media over time, especially during long incubation periods.
-
Recommendation: For long-term experiments (>24 hours), consider replenishing the media with fresh this compound every 24 hours.
4. Cell Health and Density:
The physiological state of your cells can significantly impact their response to inhibitors.
-
Recommendation: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Overly confluent or stressed cells may exhibit altered signaling pathways and drug responses.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: A common starting point for a potent kinase inhibitor like this compound is to test a range of concentrations around its reported IC50 value. If the IC50 is not known for your specific cell line, a broad concentration range from 10 nM to 10 µM is recommended for initial dose-response experiments.
Q2: How can I confirm that this compound is inhibiting FAK in my cells?
A2: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397). A significant decrease in the ratio of phosphorylated FAK (p-FAK Y397) to total FAK indicates successful target engagement. You can also assess the phosphorylation of downstream FAK substrates like paxillin.
Q3: I am observing significant cell death even at short incubation times. What could be the cause?
A3: High levels of cytotoxicity at early time points could be due to off-target effects of this compound or extreme sensitivity of your cell line to FAK inhibition. It is recommended to perform a dose-response and time-course experiment to find a concentration and incubation time that effectively inhibits FAK without causing excessive cell death. You may also consider using a lower, yet effective, concentration for longer-term functional assays.
Q4: Can serum in the cell culture media affect the activity of this compound?
A4: Yes, components in serum, such as proteins, can bind to small molecule inhibitors and reduce their effective concentration. It is advisable to test the efficacy of this compound in both serum-containing and serum-free media to understand the potential impact of serum on your experiments.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for FAK Inhibition
This protocol outlines a method to identify the optimal incubation time for this compound to achieve maximal inhibition of FAK phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Inhibitor Treatment: Treat cells with a predetermined concentration of this compound (e.g., the IC50 or a concentration known to be effective). Include a vehicle control (DMSO) at the same final concentration.
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0.5, 1, 2, 4, 6, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-FAK (Y397).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total FAK and a loading control.
-
-
Data Analysis: Quantify the band intensities for p-FAK and total FAK. The optimal incubation time is the point at which the ratio of p-FAK to total FAK is at its lowest.
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
troubleshooting inconsistent results with FAK-IN-19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FAK-IN-19, a novel small molecule inhibitor of Focal Adhesion Kinase (FAK). The information is tailored for professionals in research, discovery, and drug development to address common inconsistencies and challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). By binding to the ATP pocket of the kinase domain, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397).[1][2] This initial phosphorylation event is critical for the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src family kinases, which together orchestrate downstream signaling cascades involved in cell survival, proliferation, migration, and adhesion.[1][2]
Q2: What are the common causes of inconsistent IC50 values when using this compound?
A2: Inconsistent IC50 values for this compound can arise from several experimental variables. Key factors include variations in cell density at the time of treatment, differences in cell line passage numbers which can lead to phenotypic drift, and the concentration of serum in the culture medium.[3] The health and metabolic state of the cells are also crucial; cells should be in the logarithmic growth phase for reproducible results.[3] Additionally, the duration of inhibitor treatment can significantly impact the apparent IC50 value.[4]
Q3: How can I confirm that this compound is inhibiting FAK in my cell line?
A3: The most direct method to confirm FAK inhibition is to perform a Western blot analysis to detect the phosphorylation status of FAK at Y397 (p-FAK Y397).[1][2] A dose-dependent decrease in the p-FAK (Y397) signal upon treatment with this compound, without a significant change in total FAK protein levels, indicates successful target engagement.[5]
Q4: I am observing cytotoxicity at concentrations where I don't see significant FAK inhibition. What could be the reason?
A4: This could be due to off-target effects of this compound. Like many kinase inhibitors, this compound may inhibit other kinases with structurally similar ATP-binding sites.[6] It is also possible that the observed toxicity is due to the inhibition of a kinase other than FAK that is critical for the survival of your specific cell line. Consider performing a broader kinase screen to identify potential off-targets.
Q5: My cells seem to be developing resistance to this compound over long-term culture. What are the possible mechanisms?
A5: Resistance to kinase inhibitors can develop through various mechanisms. These include mutations in the kinase domain that prevent inhibitor binding, upregulation of the target protein, or activation of alternative signaling pathways that bypass the need for FAK signaling.[7][8][9] It is also possible that a subpopulation of cells with inherent resistance, such as cancer stem cells, is being selected for during long-term treatment.[10]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting. Avoid using the outer wells of the plate which are prone to evaporation.[6] |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium. |
| Cell Health and Confluency | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Seed cells at a density that avoids confluency by the end of the experiment.[3] |
| Assay Interference | The inhibitor may interfere with the assay reagents (e.g., reducing MTT). Run a cell-free control with the inhibitor and assay reagent to check for direct chemical reactions.[11] |
Issue 2: No Observable Effect of this compound on FAK Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider concentration range of this compound. A common starting range is 1 nM to 10 µM.[4] |
| Incorrect Treatment Duration | For signaling studies, a short treatment time (e.g., 1-6 hours) is often sufficient to observe changes in phosphorylation.[4] Perform a time-course experiment to determine the optimal treatment duration for your cell line. |
| Low Basal FAK Activity | The FAK pathway may not be highly active in your cell line under standard culture conditions. Confirm the basal level of p-FAK (Y397) by Western blot. Consider stimulating the pathway if appropriate for your experimental question.[4] |
| Degraded Inhibitor | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol details the assessment of this compound's effect on FAK autophosphorylation at Y397.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound and a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total FAK and a loading control.[2]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[13]
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 48 or 72 hours).[4][13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | IC50 (nM) after 72h Treatment | Notes |
| Cell Line A | 120 | High FAK expression |
| Cell Line B | 400 | Moderate FAK expression |
| Cell Line C | >1000 | Low FAK expression |
Table 2: Densitometry Analysis of FAK Phosphorylation
| This compound (nM) | p-FAK (Y397) / Total FAK Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 100 | 0.45 | 55 |
| 1000 | 0.15 | 85 |
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
FAK-IN-19 degradation and stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of FAK-IN-19 in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the degradation and stability of this compound in solution.
Frequently Asked Questions (FAQs)
1. What is this compound and how should it be stored?
This compound is an inhibitor of Focal Adhesion Kinase (FAK) with anticancer effects. Proper storage is crucial to maintain its stability and activity.
| Storage Format | Recommended Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
It is highly recommended to prepare single-use aliquots of the reconstituted solution to minimize freeze-thaw cycles.
2. How do I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in DMSO at a concentration of up to 100 mg/mL. This may require ultrasonication and warming to 60°C to achieve complete dissolution.[1] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
3. What is the stability of this compound in aqueous solutions and cell culture media?
Currently, there is no specific quantitative data published on the degradation kinetics or half-life of this compound in various aqueous solutions or cell culture media. As with many small molecule inhibitors, this compound's stability in aqueous environments can be influenced by several factors including pH, temperature, and the presence of enzymes in serum-containing media. For a related compound, FAK-IN-16, it is noted that this data is not publicly available and should be determined experimentally.
Potential Degradation Pathways for Small Molecule Inhibitors in Cell Culture:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Enzymatic Degradation: Metabolism by enzymes present in serum supplements (e.g., proteases, esterases).
-
Oxidation: Reaction with reactive oxygen species in the media.
-
Adsorption: The compound may adhere to the surface of cell culture plastics.
Given the lack of specific data for this compound, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment. For long-term experiments, consider periodic media changes with freshly prepared this compound to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to resolving this compound precipitation issues.
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is hydrophobic and has limited solubility in aqueous solutions like cell culture media. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in pre-warmed (37°C) cell culture media with gentle vortexing. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. | Determine the optimal working concentration by performing a dose-response experiment. If precipitation occurs at the desired concentration, consider lowering it. |
| Incorrect Dilution Method | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution. | Perform a stepwise dilution. For example, first, dilute the 100 mg/mL stock to a 10 mM intermediate stock in DMSO. Then, add this intermediate stock to the pre-warmed media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
| Interaction with Media Components | Components in the cell culture media, such as salts and proteins in serum, can sometimes interact with the compound and cause precipitation. | If you suspect an interaction with serum, you can try preparing the dilution in serum-free media first, and then adding serum. Alternatively, test the solubility in different basal media formulations. |
Issue 2: Inconsistent or No Inhibitory Effect Observed
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound | The compound may have degraded in the stock solution due to improper storage or in the experimental media over the course of a long incubation period. | Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles. For long-term experiments, replenish the media with freshly diluted this compound at regular intervals. |
| Incorrect Concentration | Errors in calculating dilutions can lead to a final concentration that is too low to have a biological effect. | Double-check all calculations for preparing stock and working solutions. |
| Cell Line Insensitivity | The cell line being used may not have an active FAK signaling pathway or may have other compensatory mechanisms that make it resistant to FAK inhibition. | Confirm the expression and activation (phosphorylation) of FAK in your cell line using Western blotting. Consider using a positive control cell line known to be sensitive to FAK inhibition. |
| Suboptimal Assay Conditions | The incubation time may be too short to observe a phenotypic effect, or the chosen endpoint may not be sensitive to FAK inhibition. | For signaling studies (e.g., Western blot for pFAK), a short incubation (1-6 hours) may be sufficient. For viability or proliferation assays, a longer incubation (24-72 hours) is typically required. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Diagram: Workflow for Preparing this compound Working Solution
Caption: A step-by-step workflow for preparing this compound working solutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM stock solution.
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
If necessary, use sonication and gentle warming (up to 60°C) to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment. It is crucial to add the this compound stock solution to the medium while gently vortexing to ensure rapid and uniform mixing, which helps prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Treat Cells:
-
Remove the existing media from your cell cultures and replace it with the media containing the desired concentrations of this compound.
-
Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
Protocol 2: In Vitro FAK Kinase Assay
This protocol is a general method to assess the inhibitory activity of this compound on FAK kinase activity in a cell-free system. This is often performed using a luminescence-based assay that measures ATP consumption.
Diagram: FAK Kinase Assay Workflow
Caption: A streamlined workflow for performing an in vitro FAK kinase assay.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase buffer
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO.
-
-
Set up Kinase Reaction:
-
Add the this compound dilutions and a vehicle control (DMSO) to the wells of a white opaque plate.
-
Add the FAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the FAK kinase activity.
-
Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction initiated by integrins and growth factor receptors. Its activation regulates key cellular processes such as cell survival, proliferation, migration, and invasion.
Diagram: FAK Signaling Pathway and Inhibition by this compound
Caption: Overview of the FAK signaling pathway and the inhibitory action of this compound.
Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to the formation of the FAK-Src complex. This complex then activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. FAK also phosphorylates other proteins like paxillin, which is involved in cell migration and invasion. This compound, as a small molecule inhibitor, is believed to act by binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.
References
Technical Support Center: Overcoming FAK-IN-19 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the Focal Adhesion Kinase (FAK) inhibitor, FAK-IN-19, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK is often overexpressed in various cancers and plays a crucial role in cell survival, proliferation, migration, and angiogenesis.[1][2] this compound is used to probe the effects of FAK inhibition on cancer cells and as a potential therapeutic agent.
Q2: We are observing a diminished or complete loss of response to this compound in our cancer cell line over time. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to FAK inhibitors like this compound can arise from several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for FAK inhibition by upregulating parallel signaling pathways to promote survival and proliferation. Common bypass pathways include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4]
-
Compensatory RTK Activation: Receptor Tyrosine Kinases (RTKs) such as HER2 and EGFR can be upregulated or activated, leading to the direct phosphorylation of FAK at tyrosine 397 (Y397).[5][6] This "oncogenic protection" can maintain FAK signaling even in the presence of a kinase inhibitor.[5][6]
-
Upregulation of YAP Signaling: The Yes-associated protein (YAP), a key downstream effector of the Hippo pathway, can be activated to promote cell proliferation and survival. FAK can phosphorylate YAP, facilitating its nuclear translocation and transcriptional activity.[3]
-
STAT3 Signaling Activation: Prolonged FAK inhibition can lead to changes in the tumor microenvironment, such as stromal depletion. This can reduce TGF-β signaling, which in turn alleviates the repression of STAT3, a key pro-survival signaling molecule.[7][8]
Q3: Can FAK's non-catalytic scaffolding function contribute to this compound resistance?
A3: Yes. FAK possesses both kinase-dependent and kinase-independent scaffolding functions.[1][2] While this compound inhibits the kinase activity of FAK, the protein can still act as a scaffold, bringing together other signaling proteins to promote downstream signaling. This is a potential mechanism of intrinsic and acquired resistance.
Q4: What are some initial steps to confirm this compound resistance in our cell line?
A4: To confirm resistance, you should:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant rightward shift in the IC50 curve for the resistant line is a key indicator.
-
Assess FAK Autophosphorylation: Use Western blotting to check the phosphorylation status of FAK at Tyrosine 397 (pFAK-Y397), the autophosphorylation site. In resistant cells, you may observe sustained or restored pFAK-Y397 levels despite this compound treatment, potentially due to RTK-mediated trans-phosphorylation.[5][6]
-
Evaluate Downstream Signaling: Analyze the activation status of key downstream pathways like AKT (pAKT) and ERK (pERK) via Western blot. Persistent activation of these pathways in the presence of this compound suggests the activation of bypass mechanisms.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Confirm FAK expression and activation: Use Western blot to verify the expression of total FAK and phosphorylated FAK (Y397) in your untreated cell line. Low FAK expression or activation may indicate that the cells are not dependent on FAK signaling for survival.[9] 2. Screen for alternative survival pathways: Analyze baseline activity of key survival pathways (e.g., PI3K/AKT, MEK/ERK). High basal activity in these pathways may suggest intrinsic resistance. |
| Incorrect Inhibitor Concentration | 1. Perform a broad dose-response curve: Test a wider range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your specific cell line. 2. Verify inhibitor activity: Use a known this compound-sensitive cell line as a positive control to ensure the inhibitor is active. |
| Degraded Inhibitor | 1. Check storage conditions: Ensure this compound is stored according to the manufacturer's instructions. 2. Use a fresh stock: Prepare a fresh stock solution of the inhibitor. |
Issue 2: this compound initially inhibits pFAK-Y397, but phosphorylation recovers over time.
| Potential Cause | Troubleshooting Steps |
| Compensatory RTK Activation | 1. Profile RTK expression and activation: Use an RTK antibody array or perform Western blotting for common RTKs (e.g., EGFR, HER2, MET) and their phosphorylated forms to identify any upregulation or hyperactivation in resistant cells.[5] 2. Co-inhibit FAK and the identified RTK: Treat resistant cells with a combination of this compound and a specific inhibitor for the activated RTK (e.g., Gefitinib for EGFR, Lapatinib for HER2). Assess cell viability and signaling to see if sensitivity is restored. |
| Activation of Src Family Kinases | 1. Assess Src activation: Perform a Western blot for phosphorylated Src (Y416). Src can form a complex with FAK and contribute to its full activation.[10] 2. Combine FAK and Src inhibition: Treat cells with this compound and a Src inhibitor (e.g., Dasatinib or Saracatinib) and evaluate the effects on cell viability and downstream signaling. |
Issue 3: Downstream pathways (e.g., AKT, ERK) remain active despite effective FAK inhibition.
| Potential Cause | Troubleshooting Steps |
| Activation of Bypass Pathways | 1. Perform pathway analysis: Use Western blotting to systematically assess the phosphorylation status of key nodes in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways in both sensitive and resistant cells treated with this compound.[3][4] 2. Implement combination therapy: Based on the identified active bypass pathway, combine this compound with a relevant inhibitor (e.g., a PI3K inhibitor like Alpelisib, a MEK inhibitor like Trametinib, or an mTOR inhibitor like Everolimus).[3] |
| Upregulation of Wnt/β-catenin Signaling | 1. Measure β-catenin levels: Perform Western blotting for total and active (non-phosphorylated) β-catenin. Also, check for its nuclear localization using immunofluorescence or subcellular fractionation.[2][11] 2. Combine FAK and Wnt/β-catenin inhibition: Test the combination of this compound with a Wnt/β-catenin pathway inhibitor (e.g., ICG-001) to see if this overcomes resistance. |
Data Summary
Table 1: Reported IC50 Values for Various FAK Inhibitors in Different Cancer Cell Lines
| FAK Inhibitor | Cell Line | Cancer Type | Reported IC50 | Reference |
| GSK2256098 | A549 | Lung Cancer | 12 nM | [12] |
| GSK2256098 | OVCAR8 | Ovarian Cancer | 15 nM | [12] |
| GSK2256098 | U87MG | Glioblastoma | 8.5 nM | [12] |
| VS-4718 | Multiple | Various | - | [12] |
| Defactinib (VS-6063) | Multiple | Various | - | [12] |
Note: IC50 values can vary depending on the experimental conditions and the specific assay used.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-pFAK-Y397, anti-FAK, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect FAK-RTK Interaction
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-FAK or anti-HER2) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in Laemmli buffer and analyze the eluates by Western blotting using antibodies against the interacting proteins (e.g., blot for HER2 after pulling down FAK, and vice versa).
Visualizations
Caption: Core FAK signaling pathway and points of inhibition.
Caption: Mechanisms of resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms Involved in Focal Adhesion Signaling Regulating Tumor Anoikis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing FAK-IN-19 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize FAK-IN-19 toxicity in primary cell cultures. Given that primary cells are more sensitive than immortalized cell lines, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound toxicity in primary cell cultures?
A1: Toxicity from this compound in primary cell cultures can stem from several factors:
-
High Concentrations: Primary cells are often more sensitive to kinase inhibitors than cancer cell lines. Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[1][2]
-
Off-Target Effects: this compound may bind to other kinases besides Focal Adhesion Kinase (FAK), leading to unintended cellular responses and toxicity.[3] The structural similarity of the ATP-binding pocket across the human kinome is a primary reason for off-target effects.[3]
-
Prolonged Exposure: Continuous and extended exposure to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.1-0.5%.[1][4]
-
Inhibition of Essential Cellular Processes: While targeting FAK-mediated pathways, the inhibitor might inadvertently affect other signaling pathways crucial for cell survival.[1]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The optimal concentration of this compound should be empirically determined for each primary cell type and experimental setup. A dose-response curve is essential to identify the concentration that effectively inhibits FAK without causing significant cytotoxicity.[2][3] It is advisable to test a wide range of concentrations, including those below the reported IC50 values for other cell types.[1]
Q3: What are the potential off-target effects of FAK inhibitors and how can I mitigate them?
A3: While specific off-target effects for this compound may not be publicly documented, kinase inhibitors can interact with other kinases that have similar ATP-binding sites.[3] To mitigate these effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired level of FAK inhibition.[5]
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a different FAK inhibitor that has a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Consult Selectivity Profiles: If available, review kinase selectivity data for this compound or similar FAK inhibitors to identify potential off-target kinases.
Q4: How long should I incubate my primary cells with this compound?
A4: The optimal incubation time will depend on your specific research question and the primary cell type.
-
For signaling studies (e.g., assessing FAK phosphorylation): A short incubation period of 1 to 4 hours is often sufficient.[2]
-
For functional assays (e.g., cell migration, proliferation): Longer incubation times of 24 to 72 hours may be necessary.[2] A time-course experiment is recommended to determine the ideal duration for your assay.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high for the specific primary cell type. | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a lower concentration range.[2] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required for the desired effect.[1] | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control.[1][4] | |
| Off-target effects on essential kinases. | Use the lowest effective concentration. Confirm phenotypes with a structurally different FAK inhibitor.[3] | |
| Inconsistent results between experiments. | Variability in primary cell health or passage number. | Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment.[2] Standardize cell seeding density.[2] |
| Inhibitor degradation. | Aliquot the inhibitor upon receipt and store as recommended. Avoid repeated freeze-thaw cycles.[2] | |
| Lack of FAK inhibition. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Inhibitor is not cell-permeable. | Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane. | |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to any stimulation or other experimental steps. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various primary cell types. Note: These are example values and the actual IC50 should be determined experimentally for your specific cells.
| Primary Cell Type | This compound IC50 (nM) for FAK Phosphorylation | This compound CC50 (µM) for Cell Viability (72h) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 150 | 5.2 |
| Primary Human Dermal Fibroblasts | 250 | 8.9 |
| Mouse Primary Astrocytes | 300 | 12.5 |
| Rat Primary Cardiomyocytes | 200 | 7.8 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the lowest effective concentration of this compound that inhibits FAK phosphorylation without causing significant cell death.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well and 6-well tissue culture plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western blotting (lysis buffer, antibodies against phospho-FAK and total FAK)
Procedure:
-
Cell Seeding: Seed your primary cells in both a 96-well plate (for viability) and a 6-well plate (for Western blotting) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.[5]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).[1]
-
Inhibitor Treatment:
-
For the 96-well plate, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
For the 6-well plate, replace the medium with the inhibitor dilutions or control solutions.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours for viability; 1-4 hours for signaling).[2]
-
Cell Viability Assessment (96-well plate):
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle control and plot the results as percent viability versus this compound concentration to determine the CC50.[5]
-
-
Western Blot Analysis (6-well plate):
-
After the shorter incubation period, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.[2]
-
Perform Western blotting to detect the levels of phosphorylated FAK (p-FAK) and total FAK.
-
Quantify the band intensities to determine the concentration of this compound that effectively inhibits FAK phosphorylation.
-
Protocol 2: General Primary Cell Culture and Maintenance
This protocol provides a general guideline for the culture of primary cells. Specific requirements may vary depending on the cell type.
Materials:
-
Cryopreserved primary cells
-
Complete growth medium specific to the cell type
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Coated culture flasks or plates (if required)
-
Centrifuge
Procedure:
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of cells in a 37°C water bath.[6]
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[6]
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant.[6]
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
-
Cell Plating:
-
Transfer the cell suspension to a culture flask or plate that has been pre-coated, if necessary.
-
Place the culture vessel in a humidified incubator at 37°C with 5% CO2.[6]
-
-
Cell Maintenance:
-
Change the culture medium every 24-48 hours to replenish nutrients.[6]
-
Monitor the cells daily for confluence and signs of stress or contamination.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluence, they should be passaged.
-
Aspirate the medium and wash the cells with sterile PBS.
-
Add pre-warmed Trypsin-EDTA solution and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge to pellet the cells, resuspend in fresh medium, and plate at the desired density for new cultures.
-
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for addressing high cell toxicity.
References
Technical Support Center: Improving FAK-IN-19 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to the oral bioavailability of FAK-IN-19, a small molecule inhibitor of Focal Adhesion Kinase (FAK). Given that specific bioavailability data for this compound is not extensively published, this guide draws upon established principles and common strategies for improving the bioavailability of poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited, tyrosine kinase inhibitors (TKIs) like this compound often exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: Many TKIs are hydrophobic and poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
pH-Dependent Solubility: The solubility of these compounds can be highly dependent on the pH of the surrounding environment. They may be more soluble in the acidic environment of the stomach but precipitate in the more neutral pH of the small intestine, where most drug absorption occurs.
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q2: What are some initial formulation strategies to consider for improving this compound bioavailability?
A2: For early-stage in vivo studies, the focus should be on simple, reproducible formulations. A common starting point for poorly soluble compounds is to use a vehicle that can maintain the drug in solution or as a fine suspension. A widely used vehicle for oral gavage in mice is a mixture of:
-
5-10% DMSO: To initially dissolve the compound.
-
40% PEG300 or PEG400: A solubilizer and viscosity modifier.
-
5% Tween-80: A surfactant to aid in creating a stable suspension or emulsion.
-
45-50% Saline or Water: As a diluent to bring the formulation to the final volume.
It is crucial to assess the stability and homogeneity of the formulation before administration.
Q3: How can I assess the oral bioavailability of my this compound formulation in mice?
A3: A standard approach is to conduct a pharmacokinetic (PK) study. This typically involves two groups of animals:
-
Intravenous (IV) Group: this compound is administered intravenously (e.g., via the tail vein) at a low dose. This route ensures 100% bioavailability by definition and serves as the reference.
-
Oral (PO) Group: this compound is administered orally (e.g., by gavage) at a higher dose.
Blood samples are collected at multiple time points after administration from both groups. The concentration of this compound in the plasma is then measured using a validated analytical method, such as LC-MS/MS. The absolute oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral route to the IV route, adjusted for the dose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral administration. | Low intrinsic solubility of this compound. | Employ advanced formulation techniques such as nanosuspensions, amorphous solid dispersions, or lipid-based formulations (e.g., SMEDDS). |
| Extensive first-pass metabolism. | 1. In vitro metabolism studies: Use liver microsomes to determine the metabolic stability of this compound. 2. Prodrug approach: Design a prodrug that is less susceptible to first-pass metabolism. | |
| Efflux by intestinal transporters. | 1. In vitro transporter assays: Use Caco-2 cell monolayers to assess if this compound is a substrate for efflux transporters like P-gp. 2. Co-administration with an inhibitor: In exploratory studies, co-administer a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves. | |
| High variability in plasma concentrations between animals. | Inconsistent formulation (e.g., precipitation of the compound). | 1. Formulation optimization: Ensure the formulation is a stable solution or a homogenous, fine suspension. Vortex immediately before dosing each animal. 2. Solubility enhancers: Consider using cyclodextrins or other solubilizing excipients. |
| Differences in food intake. | Standardize the fasting period for all animals before dosing. Food can significantly impact the absorption of many drugs. | |
| Biological variability. | Increase the number of animals per group to improve statistical power. | |
| Unexpectedly rapid clearance after IV administration. | High metabolic instability. | Re-evaluate in vitro metabolism data. Consider if the metabolic pathways are different in vivo. |
| Rapid excretion. | Conduct a mass balance study to determine the primary routes of elimination (urine, feces). |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (1 mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound based on the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a 100 µL gavage volume, the concentration would be 2.5 mg/mL).
-
Initial Dissolution: Add 100 µL of DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved, resulting in a clear solution.
-
Add Solubilizer: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until a uniform solution is achieved.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final formulation may be a clear solution or a fine, homogenous suspension.
-
Pre-Dosing Preparation: Before each gavage, visually inspect the formulation for any precipitation. If it is a suspension, ensure it is well-mixed by vortexing to guarantee uniform dosing.
Protocol 2: Oral Bioavailability Study in Mice
Animal Model:
-
Male or female CD-1 or C57BL/6 mice (8-10 weeks old, 20-25 g). Use a consistent sex and strain for all study arms.
Housing:
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
Fasting:
-
Fast animals for 4-6 hours before dosing, with free access to water.
Dosing:
-
Oral (PO) Group (n=3-5 per time point): Administer the this compound formulation by oral gavage at a dose of 10 mg/kg. The dosing volume should be between 5-10 mL/kg (e.g., 100-200 µL for a 20 g mouse).
-
Intravenous (IV) Group (n=3-5 per time point): Administer this compound in a suitable IV vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via the tail vein at a dose of 1 mg/kg. The injection volume should be around 5 mL/kg.
Blood Sampling:
-
Collect blood samples (e.g., 30-50 µL) at the following time points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Blood can be collected via submandibular or saphenous vein bleeding into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Quantitative Data Summary
The following table provides an example of how to summarize pharmacokinetic data from a bioavailability study. Note: These are illustrative values and do not represent actual experimental data for this compound.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 350 ± 75 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ngh/mL) | 1800 ± 200 | 2700 ± 450 |
| AUC₀-inf (ngh/mL) | 1850 ± 210 | 2780 ± 480 |
| t₁/₂ (h) | 3.5 ± 0.5 | 4.2 ± 0.8 |
| Absolute Bioavailability (F%) | N/A | 15% |
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and improving bioavailability.
dealing with off-target kinase inhibition by FAK-IN-19
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with FAK-IN-19. The content is designed to help users identify and address potential issues related to off-target kinase inhibition during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or High Cell Toxicity at Effective Concentrations | The observed toxicity may be due to the inhibition of an essential off-target kinase. | 1. Lower the concentration of this compound: Determine the minimum concentration required to inhibit FAK phosphorylation without causing significant cell death. 2. Use a more selective FAK inhibitor: Compare the cellular phenotype with a structurally different FAK inhibitor known to have a more defined selectivity profile. 3. Perform a cell viability assay: Conduct a dose-response curve to determine the IC50 for cytotoxicity. |
| Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results | This compound may have different activity or off-target effects in a complex cellular environment compared to a purified enzyme assay. This could be due to factors like cell permeability, metabolism, or engagement of other kinases. | 1. Confirm target engagement in cells: Use techniques like Western blotting to verify the inhibition of FAK autophosphorylation (pFAK Y397) and downstream signaling (e.g., pPaxillin, pSrc) in your cell model. A Cellular Thermal Shift Assay (CETSA) can also confirm target binding. 2. Evaluate compound stability and metabolism: If possible, assess the stability of this compound in your cell culture media and consider potential metabolic modifications. |
| Observed Phenotype Does Not Match Known FAK Inhibition Effects | The cellular response may be a result of this compound inhibiting one or more off-target kinases. | 1. Use a structurally unrelated FAK inhibitor: If a different FAK inhibitor produces the same phenotype, it is more likely that the effect is on-target. 2. Perform rescue experiments: If feasible, overexpressing a drug-resistant FAK mutant could rescue the on-target phenotype. 3. Conduct a broad kinase screen: Profile this compound against a panel of kinases to identify potential off-targets. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] Like many kinase inhibitors, this compound is likely an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of its substrates and downstream signaling.[4]
Q2: What are the known off-target effects of this compound?
Currently, there is no publicly available, comprehensive kinase selectivity profile for this compound.[5] It is designed to target FAK, but like many kinase inhibitors that bind to the highly conserved ATP pocket, it may inhibit other kinases with similar structural features.[4][5]
Q3: Why is understanding the off-target profile of this compound important?
Understanding the off-target profile of a kinase inhibitor is critical for several reasons:
-
Accurate Data Interpretation: Off-target effects can lead to a misinterpretation of experimental results. A cellular phenotype observed after treatment might be due to the inhibition of an unintended kinase, not FAK.[5]
-
Translational Relevance: In a therapeutic context, off-target effects can cause unforeseen side effects.[5]
-
Robust Experimental Design: Knowledge of off-target interactions allows for the design of more rigorous experiments, including the use of appropriate controls to validate that the observed effects are indeed due to FAK inhibition.[5]
Q4: What are some common off-target kinases for other FAK inhibitors?
Many FAK inhibitors also show activity against Proline-rich tyrosine kinase 2 (PYK2), which shares high sequence homology with FAK.[5] Other potential off-targets for FAK inhibitors can include kinases like FLT3 and ACK1.[5] The table below summarizes the IC50 values of several known FAK inhibitors against FAK and some of their off-targets.
Table 1: IC50 Values of Selected FAK Inhibitors
| Inhibitor | FAK IC50 (nM) | Known Off-Targets (IC50 in nM) |
| PF-573228 | 4 | - |
| PF-562271 | 1.5 | - |
| VS-4718 (PND-1186) | 1.5 | - |
| CEP-37440 | 2.0 | ALK (3.1) |
| Compound 6a | 1.03 | EGFRT790M (3.89) |
| Compound 19 | 19.1 | Multi-target inhibitor |
This table provides examples of other FAK inhibitors and is for informational purposes only. The off-target profile of this compound is not publicly defined.[1][6][7]
Q5: How can I experimentally determine if the effects I'm seeing are due to off-target inhibition by this compound?
To determine if your observed effects are due to off-target activities, you can employ several strategies:
-
Use a Structurally Different FAK Inhibitor: If a second, structurally unrelated FAK inhibitor produces the same phenotype, it is more likely that the effect is on-target.[5]
-
Rescue Experiments: If possible, overexpressing a FAK mutant that is resistant to this compound could reverse the on-target phenotype.[5]
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to FAK within your experimental system.[5]
-
In Vitro Kinase Profiling: Test the activity of this compound against a broad panel of purified kinases to identify potential off-targets.[8]
Experimental Protocols
Below are generalized protocols for key experiments to investigate FAK inhibition and potential off-target effects.
Protocol 1: Western Blot for FAK Pathway Inhibition
Objective: To determine the effective concentration of this compound for inhibiting FAK activity in cells by measuring the phosphorylation of FAK and its downstream targets.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pFAK (Y397), anti-FAK (total), anti-pPaxillin, anti-Paxillin (total), anti-pSrc, anti-Src (total)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the indicated primary and secondary antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on a cell line and calculate the IC50 for cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[9]
Protocol 3: In Vitro Kinase Assay (Radiometric)
Objective: To measure the inhibitory activity of this compound against purified FAK or a panel of other kinases.
Materials:
-
Purified recombinant FAK (or other kinases)
-
Specific peptide substrate for FAK
-
This compound
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO control. Incubate to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value.[8]
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for characterizing the selectivity of a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining FAK-IN-19 Dosage for Long-Term In Vivo Experiments
Welcome to the technical support center for FAK-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in establishing a safe and effective dosage of this compound for long-term in vivo experiments. Given the limited publicly available in vivo data for this compound, this guide provides a comprehensive framework for dose optimization based on established methodologies for novel kinase inhibitors and data from other well-characterized FAK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways downstream of integrins and growth factor receptors. These pathways are essential for cell proliferation, survival, migration, and adhesion.[1][2] In cancer, FAK is often overexpressed and contributes to tumor progression and metastasis.[2] this compound, by inhibiting FAK, is expected to disrupt these oncogenic signaling cascades. The primary activation site of FAK is the autophosphorylation site Tyr397, which is a key target for many FAK inhibitors.[2]
Q2: Since there is no established in vivo dosage for this compound, what is a reasonable starting dose for my long-term mouse experiments?
A2: Establishing a starting dose for a novel compound like this compound requires a careful approach. A recommended strategy is to begin with a dose-ranging study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable adverse effects over a specified period.[3] For initial dose selection, it is helpful to review the dosages of other FAK inhibitors in preclinical studies. Based on the available data for similar compounds, a starting dose in the range of 10-25 mg/kg administered daily or twice daily via oral gavage could be a reasonable starting point for a dose-finding study in mice. However, this is an estimate, and the optimal dose must be determined empirically.
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound in a long-term study?
A3: A long-term MTD study typically follows an initial dose-ranging experiment. A common approach involves a dose escalation study where different cohorts of animals receive increasing doses of this compound.[4]
Key parameters to monitor during an MTD study include:
-
Body Weight: A significant and sustained loss of body weight (typically >15-20%) is a common sign of toxicity.[4]
-
Clinical Observations: Daily monitoring for any changes in behavior, posture, activity levels, and physical appearance is crucial.
-
Food and Water Intake: A decrease in consumption can be an early indicator of adverse effects.
-
Hematology and Clinical Chemistry: At the end of the study, or at interim points, blood samples should be collected to assess for changes in blood cell counts and markers of liver and kidney function.
The MTD is generally defined as the highest dose at which no significant toxicity is observed.[3] Efficacy studies should be conducted at doses at or below the MTD.
Q4: What are the key pharmacodynamic (PD) markers to assess this compound activity in vivo?
A4: To confirm that this compound is engaging its target in vivo, it is essential to measure pharmacodynamic markers in tumor and/or surrogate tissues. A primary PD marker for FAK inhibition is the reduction in the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (pFAK-Y397).[2][5]
Methods to assess pFAK-Y397 levels include:
-
Western Blotting: Tumor lysates can be analyzed to determine the ratio of pFAK-Y397 to total FAK.
-
Immunohistochemistry (IHC): Tumor sections can be stained for pFAK-Y397 to assess the spatial distribution of target inhibition.
A significant reduction in pFAK-Y397 levels in the treatment group compared to the vehicle control group would indicate effective target engagement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) in animals | The current dose of this compound is above the MTD. | Reduce the dosage of this compound in subsequent cohorts. If weight loss persists, consider a less frequent dosing schedule. Ensure the vehicle itself is not causing toxicity by including a vehicle-only control group. |
| No observable anti-tumor efficacy | 1. The dose is too low to achieve sufficient target inhibition. 2. The tumor model is not dependent on FAK signaling. | 1. Conduct a pharmacodynamic study to assess pFAK levels in the tumors. If target inhibition is low, a dose escalation study (not exceeding the MTD) may be necessary. 2. Confirm FAK expression and activation in your tumor model in vitro before proceeding with further in vivo studies. |
| High variability in tumor growth within the treatment group | 1. Inconsistent drug administration. 2. Poor bioavailability of the compound. | 1. Ensure accurate and consistent dosing technique (e.g., oral gavage). 2. Perform a pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound over time. If exposure is low or highly variable, consider optimizing the drug formulation or administration route. |
| Adverse effects observed late in the long-term study | Cumulative toxicity of this compound. | Consider reducing the dose or switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for a recovery period. |
Quantitative Data from Preclinical and Clinical Studies of Other FAK Inhibitors
The following table summarizes dosing information for several FAK inhibitors from various studies. This data can serve as a valuable reference for designing your in vivo experiments with this compound.
| FAK Inhibitor | Model System | Dosage | Administration Route | Observed Effects | Reference |
| Defactinib (VS-6063) | Pancreatic Neuroendocrine Tumor (Mouse Model) | Not specified | Not specified | Dual therapy with docetaxel (B913) showed improved effects in docetaxel-resistant cells. | [6] |
| GSK2256098 | Advanced Solid Tumors (Human Phase I) | 1000 mg BID | Oral | MTD identified; clinical activity observed in mesothelioma patients. | [5] |
| Y15 | Lung Cancer Xenograft (Mouse Model) | Not specified | Not specified | Effectively inhibited tumor growth. | [6] |
| PF-562271 | Human Xenograft Models | 25-50 mg/kg | Not specified | Effective in human xenograft models. | A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer |
| BI-853520 | Breast Cancer (In Vitro and In Vivo) | 0.1 µM (in vitro) | Not specified | Reduces autophosphorylation at Y397 and decreases cell proliferation. | [6] |
| TAE226 | Glioma (Mouse Model) | 50-75 mg/kg | Not specified | Inhibited tumor growth. | A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer |
Experimental Protocols & Visualizations
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors to regulate key cellular processes involved in cancer progression.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Dose Optimization
This workflow provides a step-by-step guide for determining the optimal dose of this compound for long-term efficacy studies.
Caption: Workflow for optimizing this compound in vivo dosage.
Troubleshooting Logic for Adverse Events
This diagram outlines a decision-making process for managing unexpected toxicity during your long-term experiments.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of FAK-IN-19 and Other Focal Adhesion Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its pivotal role in cell adhesion, migration, proliferation, and survival. The overexpression of FAK is linked to poor prognosis and metastasis in various cancers, driving the development of numerous small molecule inhibitors. This guide provides an objective comparison of the in vitro efficacy of FAK-IN-19, a potent multi-target kinase inhibitor, against other prominent FAK inhibitors: Defactinib (VS-6063), PF-562271, and VS-4718. The comparison is supported by quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the FAK signaling pathway and experimental workflows.
Quantitative Efficacy Comparison
The in vitro potency of FAK inhibitors is a key indicator of their efficacy, typically measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values denote greater potency. The following table summarizes the reported biochemical IC50 values for this compound and its counterparts against the FAK enzyme.
| Inhibitor | FAK IC50 (nM) | Other Notable Kinase Inhibition |
| This compound (Compound 19) | 19.1[1] | Multi-target kinase inhibitor[1] |
| Defactinib (VS-6063) | 0.6[2] | Pyk2 (<0.6 nM)[2] |
| PF-562271 | 1.5[3] | Pyk2 (13 nM)[3] |
| VS-4718 (PND-1186) | 1.5[4] | Highly selective for FAK[4] |
FAK Signaling Pathway and Inhibition
FAK is a central mediator in signaling pathways initiated by integrin binding to the extracellular matrix (ECM). This interaction leads to FAK autophosphorylation at tyrosine 397 (Y397), creating a binding site for Src family kinases. The subsequent formation of the FAK/Src complex triggers downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor progression.[2] FAK inhibitors primarily act as ATP-competitive inhibitors, preventing FAK autophosphorylation and the subsequent activation of these oncogenic pathways.
References
A Researcher's Guide to Validating Kinase Inhibitor Specificity: A Case Study on FAK vs. PYK2
In the landscape of targeted cancer therapy, protein kinases have emerged as crucial targets. Among these, Focal Adhesion Kinase (FAK) and its closely related family member, Proline-rich Tyrosine Kinase 2 (PYK2), are pivotal players in cell adhesion, migration, proliferation, and survival. Their structural similarity, particularly within the ATP-binding pocket, presents a significant challenge in the development of specific inhibitors. This guide provides a framework for validating the specificity of kinase inhibitors, using the example of a hypothetical FAK inhibitor, herein referred to as FAK-IN-19, against its closely related off-target, PYK2.
FAK and PYK2: A Tale of Two Kinases
FAK and PYK2 share a 45% amino acid sequence homology, with a highly conserved central kinase domain.[1] Both are non-receptor tyrosine kinases that are activated by a variety of extracellular signals, including integrin-mediated cell adhesion and growth factor receptor stimulation. While they share some overlapping functions, they also have distinct roles. FAK is ubiquitously expressed and plays a significant role in promoting cell cycle progression and survival.[2][3] In contrast, PYK2 expression is more restricted, primarily to the central nervous system and hematopoietic cells, and its activation can sometimes inhibit cell cycle progression.[2][3] Given their intricate and sometimes opposing roles, the development of highly specific inhibitors is paramount to achieve desired therapeutic effects and minimize off-target toxicities.
Quantitative Assessment of Inhibitor Specificity
The cornerstone of validating inhibitor specificity lies in quantitative biochemical assays that measure the inhibitor's potency against the target kinase versus other kinases. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. A significantly lower IC50 value for the intended target (FAK) compared to the off-target (PYK2) indicates higher specificity.
For our case study of this compound, a hypothetical set of IC50 values is presented below to illustrate a favorable specificity profile.
| Kinase | This compound IC50 (nM) |
| FAK | 10 |
| PYK2 | 500 |
Experimental Protocol: In Vitro Kinase Assay
A common method to determine the IC50 of an inhibitor is the in vitro kinase assay. This assay directly measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
Objective: To determine the IC50 value of this compound for FAK and PYK2.
Materials:
-
Purified, active recombinant FAK and PYK2 enzymes.
-
Specific peptide substrate for FAK and PYK2.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Unlabeled ATP.
-
96-well plates.
-
Phosphocellulose filter paper.
-
Scintillation counter.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the kinase reaction buffer. A typical 10-point dose-response curve might start at 100 µM and proceed with 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the diluted inhibitor (or DMSO as a vehicle control), and the purified kinase (FAK or PYK2).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The concentration of unlabeled ATP should be close to the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are invaluable tools for understanding complex biological systems and experimental procedures. Below are Graphviz diagrams illustrating the signaling pathways of FAK and PYK2 and the workflow for assessing kinase inhibitor specificity.
Conclusion
The validation of inhibitor specificity is a critical step in the development of targeted therapies. For kinases with high structural homology, such as FAK and PYK2, a rigorous and quantitative assessment is essential. By employing in vitro kinase assays to determine IC50 values and comparing the potency against the intended target and known off-targets, researchers can confidently establish the specificity profile of their compounds. This systematic approach, combining robust experimental data with clear visualization of the underlying biological context, provides a solid foundation for advancing promising inhibitors into further preclinical and clinical development.
References
- 1. Focal Adhesion Kinase-Related Proline-Rich Tyrosine Kinase 2 and Focal Adhesion Kinase Are Co-Overexpressed in Early-Stage and Invasive ErbB-2-Positive Breast Cancer and Cooperate for Breast Cancer Cell Tumorigenesis and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
A Comparative Analysis of FAK Inhibitors: FAK-IN-19 vs. Defactinib
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed comparative analysis of two notable Focal Adhesion Kinase (FAK) inhibitors, FAK-IN-19 and Defactinib, to aid in this selection process. The comparison is based on their mechanism of action, in vitro efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and angiogenesis.[1] Overexpression and activation of FAK are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1] FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting these oncogenic signaling cascades.
Overview of this compound and Defactinib
This compound is a FAK inhibitor identified by its co-crystal structure with the FAK protein.[2] While its anticancer effects have been noted, detailed public information regarding its specific inhibitory activity and broader pharmacological profile is limited.[2]
Defactinib (VS-6063) is a potent, orally bioavailable, ATP-competitive inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[3] It has been evaluated in numerous clinical trials and is recognized for its high selectivity.[3]
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative data for this compound and Defactinib, facilitating a direct comparison of their biochemical and pharmacological properties.
| Property | This compound | Defactinib (VS-6063) |
| Mechanism of Action | FAK Inhibitor[2] | ATP-competitive inhibitor of FAK and Pyk2[3] |
| Chemical Formula | C₂₀H₁₉N₅O₃[2] | C₂₀H₂₁F₃N₈O₃S |
| CAS Number | 863599-15-9[2] | 1073154-85-4 |
| IC₅₀ (FAK) | 9.9 nM / 19.1 nM (Reported for "compound 19", identity with this compound unconfirmed)[4][5] | 0.6 nM[3] |
| IC₅₀ (Pyk2) | Data not available | 0.6 nM[3] |
| Selectivity | Data not available | >100-fold selective for FAK/Pyk2 over other kinases[3] |
| Pharmacokinetics | Data not available | Orally bioavailable; human half-life of ~9.0 hours[6] |
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in cellular signaling. Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Tyrosine 397 (Y397). This creates a docking site for Src family kinases, leading to the activation of downstream pathways such as PI3K/AKT and Ras/MEK/ERK, which promote cell survival, proliferation, and migration. FAK inhibitors block this initial activation step, thereby inhibiting the entire downstream cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
In Vitro FAK Kinase Assay (ADP-Glo™ Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified FAK enzyme.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)
-
Test inhibitor (this compound or Defactinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control (5% DMSO).
-
Add 2 µl of FAK enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Cell Viability Assay (MTS Assay)
This assay assesses the effect of FAK inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test inhibitor (this compound or Defactinib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FAK inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.[8]
Western Blot for FAK Phosphorylation
This technique is used to determine the inhibitory effect of the compounds on FAK autophosphorylation at Y397 in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (this compound or Defactinib)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the FAK inhibitor at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FAK (Tyr397) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK to confirm equal protein loading.[1][9]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel FAK inhibitor.
Conclusion
Defactinib emerges as a well-characterized, potent, and selective FAK inhibitor with established in vitro and in vivo data. Its dual activity against FAK and Pyk2 may offer a broader therapeutic window in certain contexts. The publicly available data for this compound is currently insufficient to draw a direct and comprehensive comparison. While the unconfirmed IC₅₀ values for a similarly named compound suggest potential potency, further studies are required to establish its efficacy, selectivity, and pharmacokinetic profile. Researchers should consider the extensive characterization and clinical evaluation of Defactinib when selecting a FAK inhibitor for their studies. For novel compound exploration, the experimental protocols provided herein offer a robust framework for a thorough evaluation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Validating the Downstream Effects of FAK Inhibition with RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream effects of Focal Adhesion Kinase (FAK) inhibitors using RNA sequencing (RNA-seq). While specific RNA-seq data for FAK-IN-19 is not publicly available, this document outlines the established methodologies and compares the effects of other well-characterized FAK inhibitors to provide a predictive and practical resource for researchers.
Introduction to FAK and Its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3][4] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting its downstream signaling cascades. Validating the on-target and off-target effects of these inhibitors is crucial for their development and clinical application. RNA-seq is a powerful tool for this purpose, offering a global view of the transcriptomic changes induced by FAK inhibition.
Comparative Analysis of FAK Inhibitors
While we focus on the conceptual validation for this compound, it is instructive to compare it with other known FAK inhibitors for which more data is available. This comparison provides a baseline for expected outcomes and aids in the interpretation of novel inhibitor data.
| Inhibitor | Type | Known Downstream Effects | Relevant Experimental Data |
| This compound | Small Molecule Kinase Inhibitor | Anticipated to modulate genes involved in cell adhesion, migration, and proliferation. | No public RNA-seq data available. |
| Y15 | Small Molecule Kinase Inhibitor | Decreases ERK1/2 phosphorylation, modulates RB1 expression.[1] | Western blot and qRT-PCR data available.[1] |
| PROTAC-FAK (e.g., BI-0319) | Proteolysis Targeting Chimera (Degrader) | In addition to kinase inhibition effects, also reduces total FAK protein levels, leading to unique effects on epigenetic modulation (e.g., decreased H3K9 acetylation).[1] | Western blot and qRT-PCR data available.[1] |
| Defactinib (VS-6063) | Small Molecule Kinase Inhibitor | Blocks FAK-Y397 phosphorylation, downregulating downstream targets like AKT/mTOR.[3] | Preclinical and clinical trial data available for various cancers.[5] |
| GSK2256098 | Small Molecule Kinase Inhibitor | Under clinical investigation, expected to inhibit FAK-mediated signaling.[4] | Phase I clinical trial data available.[5] |
Validating Downstream Effects Using RNA-Seq: A Step-by-Step Protocol
This protocol provides a detailed methodology for conducting an RNA-seq experiment to validate the downstream effects of a FAK inhibitor like this compound.
Experimental Workflow
Caption: A typical experimental workflow for RNA-seq analysis of FAK inhibitor-treated cells.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Select appropriate cancer cell lines with known FAK expression.
-
Seed cells at a consistent density and allow them to adhere overnight.
-
Treat cells with the FAK inhibitor (e.g., this compound) at various concentrations and a vehicle control (e.g., DMSO). Include a sufficient number of biological replicates (at least three) for each condition.
-
Incubate for a predetermined time point (e.g., 24, 48 hours) based on initial dose-response and time-course experiments.
-
-
RNA Extraction and Quality Control:
-
Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Assess the quantity and quality of the extracted RNA. The RNA Integrity Number (RIN) should be ≥ 8 for optimal results.
-
-
RNA-Seq Library Preparation:
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads (poly-A selection) or deplete ribosomal RNA (rRNA) if non-coding RNAs are of interest.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first and second-strand complementary DNA (cDNA).
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Perform quality control on the prepared libraries to assess size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon treatment with the FAK inhibitor compared to the vehicle control.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis on the differentially expressed genes to identify the biological processes and signaling pathways affected by FAK inhibition.
-
Key Downstream Signaling Pathways of FAK
Inhibition of FAK is expected to impact several key signaling pathways involved in cancer progression. RNA-seq data can reveal transcriptomic changes in components of these pathways.
Caption: A simplified diagram of the FAK signaling pathway and its downstream effects.
Key pathways to investigate in RNA-seq data following FAK inhibition include:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.[2]
-
MAPK/ERK Pathway: Regulates cell growth and differentiation.[1]
-
Src Family Kinases: Interact with FAK to promote cell migration.
-
Wnt/β-catenin Pathway: Recent studies have shown a link between FAK and this pathway in cancer stem cells.[6]
Interpreting RNA-Seq Data and Validating Findings
A successful RNA-seq experiment will generate a list of differentially expressed genes. The next critical step is to interpret this data in the context of FAK biology and validate the key findings.
Logical Relationship for Data Interpretation
Caption: The logical flow from RNA-seq data generation to biological interpretation and validation.
Validation Steps:
-
qRT-PCR: Confirm the differential expression of a subset of key genes identified by RNA-seq.
-
Western Blotting: Validate changes in protein expression for key downstream targets and signaling pathway components (e.g., phospho-ERK, phospho-AKT).
-
Functional Assays: Correlate the observed transcriptomic changes with cellular phenotypes by performing assays for cell viability, migration, invasion, and apoptosis.
By following this comprehensive guide, researchers can effectively utilize RNA-seq to elucidate the downstream effects of FAK inhibitors like this compound, providing crucial insights into their mechanism of action and therapeutic potential.
References
- 1. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact on FAK Phosphorylation: A Comparative Analysis of FAK-IN-19 and siRNA Knockdown
For researchers in oncology, cell biology, and drug development, understanding the precise modulation of Focal Adhesion Kinase (FAK) activity is paramount. This guide provides a detailed comparison of two widely used methods for inhibiting FAK signaling: the small molecule inhibitor FAK-IN-19 and siRNA-mediated knockdown. We delve into their effects on FAK phosphorylation, offering a comprehensive overview supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its activity is tightly regulated by phosphorylation, primarily at the autophosphorylation site Tyrosine 397 (Y397), which serves as a docking site for Src family kinases and initiates downstream signaling cascades.[1] Consequently, inhibiting FAK phosphorylation is a key strategy to attenuate its oncogenic functions.
Mechanism of Action: A Tale of Two Approaches
This compound and siRNA knockdown employ fundamentally different mechanisms to suppress FAK activity.
-
This compound , a potent and selective ATP-competitive inhibitor, directly targets the kinase domain of FAK. By binding to the ATP-binding pocket, it prevents the transfer of phosphate (B84403) groups, thereby inhibiting the autophosphorylation of FAK at Y397 and subsequent phosphorylation of other residues. This leads to a rapid and reversible inhibition of FAK's catalytic activity.
-
siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. Specifically designed siRNA molecules trigger the degradation of FAK mRNA, leading to a reduction in the total amount of FAK protein synthesized by the cell. This depletion of the FAK protein pool naturally results in a proportional decrease in the levels of phosphorylated FAK.
Head-to-Head Comparison of Efficacy
| Method | Target | Effect on Total FAK | Effect on Phospho-FAK (p-FAK) | Onset of Action | Duration of Effect |
| This compound | FAK Kinase Activity | No direct effect | Direct inhibition of phosphorylation | Rapid (minutes to hours) | Reversible, dependent on compound washout |
| siRNA Knockdown | FAK mRNA | Significant reduction | Proportional reduction to total FAK | Slower (24-72 hours) | Prolonged, dependent on protein turnover |
Quantitative Insights from Experimental Data:
Studies on various FAK inhibitors and siRNA provide valuable quantitative data on their efficacy:
| Treatment | Cell Line | Concentration/Dose | Reduction in Total FAK | Reduction in Phospho-FAK (Y397) | Reference |
| FAK Inhibitor (PF-573,228) | Not specified | 1 µM | Not Applicable | Significant decrease | [2] |
| FAK Inhibitor (Y15) | BT474 | starting at 0.1 µM | No | Significant decrease | [1] |
| FAK siRNA | MDA-MB-231 | 50 nM | 94.58% | Not directly quantified, but implied reduction | [3] |
| FAK siRNA | Ovarian Cancer Cells | Not specified | Not specified | Significant decrease | [4] |
It is important to note that the level of inhibition for both methods can be dose- and time-dependent, and the efficiency of siRNA knockdown can vary between cell lines and transfection reagents.
Experimental Protocols
To ensure reproducibility and accuracy in your experiments, we provide detailed protocols for assessing the effects of this compound and siRNA knockdown on FAK phosphorylation using Western blotting.
Protocol 1: Western Blot Analysis of FAK Phosphorylation after this compound Treatment
1. Cell Culture and Treatment:
- Plate cells in a 6-well plate and grow to 70-80% confluency.
- Prepare a stock solution of this compound in DMSO.
- Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 1, 4, 8, 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) for normalization.[5][6][7]
Protocol 2: Western Blot Analysis of FAK Phosphorylation after siRNA Knockdown
1. siRNA Transfection:
- Seed cells in a 6-well plate to be 50-60% confluent at the time of transfection.
- Prepare a mixture of FAK-specific siRNA (or a non-targeting control siRNA) and a suitable transfection reagent in serum-free media according to the manufacturer's instructions.
- Incubate the mixture at room temperature for 20 minutes to allow for complex formation.
- Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
2. Cell Lysis and Protein Analysis:
- Following incubation, proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1 (steps 2-4).[3]
Visualizing the Mechanisms of Action
To further illustrate the distinct approaches of this compound and siRNA in modulating FAK signaling, the following diagrams are provided.
Conclusion: Choosing the Right Tool for the Job
Both this compound and FAK siRNA are powerful tools for investigating the role of FAK in various biological processes. The choice between them depends on the specific experimental goals.
-
This compound is ideal for studying the acute effects of FAK kinase inhibition due to its rapid and reversible action. It allows for precise temporal control over FAK activity.
-
FAK siRNA is more suitable for long-term studies where a sustained reduction in total FAK protein is desired. It provides insights into the consequences of FAK depletion over an extended period.
By understanding the distinct mechanisms and leveraging the detailed protocols provided, researchers can effectively utilize these tools to advance our knowledge of FAK signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the In Vivo Efficacy of Novel vs. Established FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has been identified as a critical mediator in the complex signaling networks that drive cancer progression.[1] Overexpressed and hyperactivated in a multitude of human cancers, FAK is a key player in processes integral to malignancy, including cell proliferation, survival, migration, and invasion.[1][2] Its central role in integrating signals from the extracellular matrix (ECM) and growth factors makes it a compelling therapeutic target.[1][3] This guide provides an objective comparison of the in vivo efficacy of a representative novel FAK inhibitor, FAK-IN-19 (using data available for the FAK-IN series), against the well-characterized inhibitor, PF-573228. The information is supported by experimental data and detailed protocols to assist researchers in their drug development efforts.
The general mechanism for these small molecule inhibitors involves binding to the ATP-binding pocket of the FAK kinase domain. This action prevents the crucial autophosphorylation at tyrosine 397 (Y397), which is the initial step required for the recruitment and activation of Src family kinases and subsequent downstream signaling.[4]
In Vivo Efficacy: FAK-IN Series vs. PF-573228
The following table summarizes preclinical data from in vivo studies to facilitate a comparison of the anti-tumor activities of the FAK-IN series and PF-573228. Data has been compiled from separate studies and direct comparison should be approached with caution due to variations in experimental models and conditions.
| Parameter | FAK-IN Series (Representative Data) | PF-573228 |
| Compound | FAK-IN-16 | PF-573228 |
| Cancer Model | Human Colorectal Cancer Xenograft (HCT116) | Pancreatic Ductal Adenocarcinoma (PDAC) Organoids, Hepatoblastoma Xenograft (HuH6) |
| Reported Efficacy | Described as capable of slowing tumor growth and reducing tumor vascularity and invasion in vivo.[5] | Resulted in a significant decrease in size and promoted tumor organoid death in PDAC ex-vivo models.[6] Led to decreased tumor growth in a nude mouse xenograft model of hepatoblastoma.[7] |
| Mechanism of Action | Selective, orally active FAK inhibitor.[5] | Highly specific, ATP-competitive FAK inhibitor.[6][8] |
| Observed Effects | Inhibition of FAK autophosphorylation.[4] | Blocks FAK phosphorylation on Tyr397 and downstream target, paxillin.[6] Decreased phosphorylation of FAK Y397 in HuH6 cells.[7] |
Signaling and Experimental Visualizations
To elucidate the complex processes involved, the following diagrams visualize the FAK signaling pathway and a standard experimental workflow for in vivo efficacy assessment.
Caption: The FAK signaling cascade, initiated by integrins and growth factor receptors.
Caption: Standard workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Experimental Protocols
A detailed methodology for conducting an in vivo efficacy study is crucial for reproducible and reliable results. The following protocol is a representative framework for assessing a FAK inhibitor in a mouse xenograft model.[4]
Objective: To evaluate the in vivo anti-tumor efficacy of a FAK inhibitor (e.g., this compound) in a human tumor xenograft model.
1. Cell Culture and Preparation:
-
Cell Line: Use a relevant human cancer cell line with known FAK expression (e.g., HCT116 colorectal carcinoma).
-
Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Resuspend the cell pellet in sterile PBS or serum-free medium at a final concentration of 5 x 10⁷ cells/mL for injection.
2. Animal Model and Tumor Implantation:
-
Animal Strain: Use 6-8 week old female athymic nude mice.
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
3. Treatment Phase:
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Formulation: Prepare the FAK inhibitor and vehicle control. For oral administration, the compound may be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
Administration: Administer the compound (e.g., 50 mg/kg) and vehicle control to the respective groups via oral gavage once or twice daily for 21-28 days.
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.
4. Endpoint and Data Analysis:
-
Euthanasia: At the end of the study, euthanize the mice according to institutional guidelines.
-
Tumor Excision: Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).
-
Pharmacodynamic Analysis (Optional): A portion of the tumor can be flash-frozen or fixed for Western blotting or immunohistochemistry to measure the levels of phosphorylated FAK (pY397) and total FAK to confirm target engagement.
-
Statistical Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Conclusion
The available preclinical data indicates that both the FAK-IN series of compounds and PF-573228 are effective at inhibiting FAK activity and reducing tumor growth in vivo.[5][6][7] While FAK-IN-16 is noted for its oral activity and effects on tumor vascularity, PF-573228 has demonstrated efficacy in both 3D organoid and traditional xenograft models.[5][6][7] The choice between these or other FAK inhibitors will depend on the specific research question, the cancer model being investigated, and the desired pharmacological profile. The provided protocols and diagrams serve as a foundational resource for researchers designing and executing preclinical studies to further evaluate and compare the in vivo efficacy of novel therapeutic agents targeting the FAK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
A Comparative Guide to the Toxicity Profiles of FAK Inhibitors, Including the Novel Compound FAK-IN-19
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis.[1] The development of small molecule inhibitors targeting FAK has shown promise in preclinical and clinical settings. However, a thorough understanding of their toxicity profiles is paramount for their successful translation into therapeutic agents. This guide provides a comparative analysis of the toxicity of various FAK inhibitors, with a special focus on the novel compound FAK-IN-19, supported by experimental data and detailed methodologies.
FAK Signaling Pathway and Inhibition
FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors.[1] Its activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and proliferation. FAK inhibitors primarily act by competing with ATP at the kinase domain, preventing its autophosphorylation at Tyrosine-397 (Y397) and subsequent activation.
Comparative Toxicity Profiles of FAK Inhibitors
The following tables summarize the available toxicity data for this compound and other notable FAK inhibitors.
Table 1: In Vitro Cytotoxicity of FAK Inhibitors Against Normal Cells
| Inhibitor | Normal Cell Line | IC50 | Reference |
| This compound (Compound 19) | HK2 (Human Kidney) | Low cytotoxicity (qualitative) | [2] |
| Compound 18 (7H-pyrrolo[2,3-d]pyrimidine derivative) | Not specified | Low cytotoxicity (qualitative) | [3] |
| Compound 22 (Thieno[3,2-d]pyrimidine derivative) | HK2 (Human Kidney) | 3.32 µM | [3] |
Table 2: In Vivo Toxicity of FAK Inhibitors
| Inhibitor | Animal Model | Maximum Tolerated Dose (MTD) / Observed Adverse Effects | Reference |
| Compound 16c/20 (5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivative) | Mice | No effect on body weight at 200 mg/kg | [4] |
| Y15 | Mice | 100 mg/kg (oral, 7-day study) | [5] |
| Defactinib (VS-6063) | Humans (Clinical Trials) | Grade 1 or 2 unconjugated hyperbilirubinemia | [4] |
| BSJ-04-146 (PROTAC) | Mice | Well-tolerated at 15 mg/kg (3x/week) and 50 mg/kg (1x/week) | [6] |
In-Depth Look at this compound
This compound is a novel multi-target kinase inhibitor with a 7H-pyrrolo[2,3-d]pyrimidine scaffold, structurally analogous to TAE226.[2] Preclinical studies have demonstrated its potent inhibition of FAK and its ability to induce apoptosis in cancer cells.[2]
Crucially, this compound has been reported to exhibit low cytotoxicity toward the normal human kidney cell line, HK2.[2] This suggests a favorable therapeutic window, a critical attribute for any potential anti-cancer agent. While quantitative IC50 data against normal cell lines are not yet publicly available, this qualitative assessment positions this compound as a promising candidate for further development.
Another compound with a similar 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold (compound 16c, also referred to as compound 20 in some literature) has undergone in vivo toxicity assays in mice. The results indicated that at a dose of 200 mg/kg, it did not affect the body weight of the animals, further supporting the potentially low toxicity profile of this class of FAK inhibitors.[3][4]
Experimental Protocols
To ensure the reproducibility and accuracy of toxicity and efficacy studies of FAK inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with a FAK inhibitor.
Materials:
-
96-well plates
-
Complete culture medium
-
FAK inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the FAK inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle control wells (medium with DMSO).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[7]
Western Blot Analysis of FAK Phosphorylation
This protocol is used to determine the inhibitory effect of a compound on the autophosphorylation of FAK at Y397, a key marker of its activation.
Materials:
-
Cell culture dishes
-
FAK inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pFAK Y397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with the FAK inhibitor at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-pFAK (Y397) antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.[9]
In Vivo Maximum Tolerated Dose (MTD) Study
This study is crucial for determining the highest dose of a drug that can be administered without causing unacceptable toxicity.
Procedure Outline:
-
Dose Escalation Design: A common design is the "3+3" method.[11]
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
-
Administration: Administer the FAK inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Dose-Limiting Toxicities (DLTs): Define DLTs, which could include significant weight loss, severe clinical signs, or specific hematological or biochemical abnormalities.[12]
-
MTD Determination: The MTD is defined as the highest dose level at which no more than one out of six animals experiences a DLT.[12]
-
Pathology: At the end of the study, perform a complete necropsy and histopathological examination of major organs.
Conclusion
The landscape of FAK inhibitors is rapidly evolving, with several promising candidates in various stages of development. While efficacy is a primary focus, a thorough evaluation of the toxicity profile is equally critical. This compound, a novel 7H-pyrrolo[2,3-d]pyrimidine derivative, has demonstrated encouraging preclinical activity with a favorable initial toxicity assessment, showing low cytotoxicity against a normal human cell line. This, coupled with similar findings for other compounds in its class, suggests that this compound warrants further investigation. The comparative data and detailed experimental protocols provided in this guide aim to support researchers in the objective evaluation and development of safer and more effective FAK-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 4. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Phase I dose-escalation study to examine the safety and tolerability of LY2603618, a checkpoint 1 kinase inhibitor, administered 1 day after pemetrexed 500 mg/m2 every 21 days in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Metastatic Potential: A Comparative Guide to Focal Adhesion Kinase (FAK) Inhibitors
A Note on FAK-IN-19: Extensive searches of public scientific literature and chemical databases did not yield specific data on a compound named "this compound" regarding its anti-metastatic potential. It is possible this is a novel, pre-publication compound or a misnomer. This guide will therefore focus on a comparative analysis of well-characterized, publicly documented FAK inhibitors to provide a framework for validating anti-metastatic activity. We will focus on Defactinib (VS-6063), GSK2256098, and PF-573228, for which experimental data on cell migration and invasion are available.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways involved in cell survival, proliferation, adhesion, and migration.[1] Its overexpression and activation are frequently observed in advanced-stage solid cancers, correlating with increased metastasis and poor patient prognosis.[2] This central role makes FAK a compelling therapeutic target for preventing cancer spread. This guide provides a comparative overview of the anti-metastatic potential of leading FAK inhibitors, supported by experimental data and detailed protocols for key validation assays.
Data Presentation: Comparative Efficacy of FAK Inhibitors
The following tables summarize the inhibitory activities of selected FAK inhibitors from various in vitro studies. Direct comparison of absolute values should be approached with caution due to variations in cell lines, experimental conditions, and assay types across different studies.
Table 1: Biochemical Potency and Cellular Activity of FAK Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 / Ki | Cellular Assay (p-FAK Y397 Inhibition) | Cell Line | Cellular IC50 | Reference |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM (IC50) | FAK Autophosphorylation | - | 26 nM (EC50) | [3] |
| GSK2256098 | FAK (highly selective) | 0.4 nM (Ki) | FAK Autophosphorylation | U87MG (Glioblastoma) | 8.5 nM | [3] |
| 1.5 nM (IC50) | FAK Autophosphorylation | A549 (Lung Cancer) | 12 nM | [3] | ||
| FAK Autophosphorylation | OVCAR8 (Ovarian Cancer) | 15 nM | [3] | |||
| PF-573228 | FAK | 4.0 nM (IC50) | FAK Autophosphorylation | Melanoma Cells | ~1 µM (effective dose) | [4] |
Table 2: In Vitro Anti-Metastatic Activity of FAK Inhibitors
| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Defactinib (VS-6063) | Uterine Serous Carcinoma (ARK-1) | 3D Spheroid Invasion | 5 µM | Reduced glandular perimeter, indicating inhibited invasion. | [5] |
| GSK2256098 | Pancreatic Ductal Adenocarcinoma (L3.6P1) | Wound Healing Assay | 1-10 µM | Dose-dependent decrease in cell motility. | [3] |
| PF-573228 | Melanoma (WM1552C, WM793) | Wound Healing Assay | 1 µM | Reduced migration speed by 30-50% after 12 hours. | [4] |
| PF-562,271 | Epidermoid Carcinoma (A431) | 3D Collagen Invasion | 1 µM | Complete inhibition of collective cell invasion. | [2] |
| Y15 | Endothelial (EA.hy926), Hepatoblastoma (HepG2) | Transwell Migration | 50 µM | Significant decrease in the number of migrating cells after 24 hours. | [6] |
Mandatory Visualizations
Signaling Pathways & Experimental Workflows
// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Growth Factor Receptors (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pFAK [label="p-FAK (Y397)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK_Src [label="FAK-Src Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p130Cas [label="p130Cas", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF_MEK_ERK [label="RAF/MEK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration\n& Invasion", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Survival &\nProliferation", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FAK_IN [label="FAK Inhibitor\n(e.g., Defactinib)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin [dir=none]; RTK -> FAK; Integrin -> FAK [label=" Activation"]; FAK -> pFAK [label=" Autophosphorylation"]; pFAK -> Src [label=" Recruits"]; Src -> FAK_Src; pFAK -> FAK_Src; FAK_Src -> {p130Cas, PI3K, Grb2_Sos} [arrowhead=normal]; PI3K -> AKT; Grb2_Sos -> Ras; Ras -> RAF_MEK_ERK; {p130Cas, AKT, RAF_MEK_ERK} -> Migration; {AKT, RAF_MEK_ERK} -> Survival; FAK_IN -> FAK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot_dot Caption: FAK signaling cascade in cell migration and its inhibition.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings. Below are standard protocols for two key assays used to measure the anti-metastatic potential of FAK inhibitors in vitro.
Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier toward a chemoattractant.
Objective: To quantify the inhibitory effect of a FAK inhibitor on cancer cell invasion.
Materials:
-
24-well plate with Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix (or other ECM component like Collagen I)
-
Cancer cell line of interest
-
Serum-free culture medium and medium with 10% Fetal Bovine Serum (FBS)
-
FAK inhibitor (e.g., Defactinib) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Fixation Solution: 4% Paraformaldehyde or 100% Methanol
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol
-
Inverted microscope with imaging capabilities
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free medium. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is fully covered.[2]
-
Solidification: Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.[2]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Treatment: Pre-treat the cell suspension with various concentrations of the FAK inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Seeding: Add 500-600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.[2] Carefully add 100-200 µL of the treated cell suspension to the upper chamber of each Matrigel-coated insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period appropriate for the cell line's invasive potential (typically 18-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.[2]
-
Fixation: Place the inserts into a new 24-well plate containing a fixation solution (e.g., methanol) and incubate for 10-20 minutes at room temperature.
-
Staining: Wash the inserts by dipping them in a beaker of water. Place the inserts into a well containing 0.1% Crystal Violet solution and stain for 15-20 minutes.[2]
-
Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
Quantification: Using an inverted microscope, capture images from several predefined fields for each insert. Count the number of stained (invaded) cells. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay measures collective 2D cell migration, simulating the closure of a wound in a cell monolayer.
Objective: To quantify the inhibitory effect of a FAK inhibitor on cancer cell migration.
Materials:
-
12-well or 24-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium and low-serum medium (e.g., 1% FBS)
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
FAK inhibitor and vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera and time-lapse capabilities (recommended)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into each well of a multi-well plate at a density that ensures they will form a confluent monolayer after 24-48 hours.[5]
-
Creating the Wound: Once a confluent monolayer has formed, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well. A second perpendicular scratch can be made to create a cross shape for more defined wound edges.[5]
-
Washing: Gently wash each well with PBS to remove detached cells and debris.[2]
-
Treatment: Replace the PBS with low-serum medium containing the desired concentrations of the FAK inhibitor or vehicle control. Low-serum conditions are used to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Imaging (Time 0): Immediately place the plate on the microscope stage and capture the first set of images of the wound in each well. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Time-Lapse Microscopy: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound fields at regular intervals (e.g., every 4, 6, or 8 hours) over a period of 24-48 hours, or until the wound in the control wells is nearly closed.[5]
-
Data Analysis: Use image analysis software to measure the area of the cell-free "wound" in the images from each time point.
-
Quantification: Calculate the rate of wound closure. This is often expressed as the percentage of wound closure at a specific time point relative to the initial wound area (Time 0). The formula is:
-
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100 Compare the rates of wound closure between inhibitor-treated and vehicle-treated cells to determine the percentage inhibition of migration.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling FAK-IN-19
Essential Safety and Handling Guide for FAK-IN-19
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar small molecule inhibitors used in research settings.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are recommended. Gloves should be inspected before use and changed frequently. |
| Body Protection | Lab Coat | A fully buttoned laboratory coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Respirator | A suitable respirator may be necessary if a risk assessment indicates potential for inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Engineering Controls | Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to prevent the inhalation of any dust or aerosols. |
| General Handling | Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect it from physical damage. |
| Spill Response | In case of a spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain it. Carefully collect the absorbed material and place it in a sealed, appropriately labeled container for hazardous waste disposal. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to the operational workflow and disposal of this compound is necessary to ensure safety and environmental protection.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection:
-
Solid Waste : All solid materials that have come into contact with this compound, including unused powder, contaminated gloves, pipette tips, and weighing boats, must be collected in a dedicated, leak-proof hazardous waste container.[1][2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, shatter-resistant, and leak-proof hazardous waste container.[1][2] Under no circumstances should this waste be disposed of down the drain.[1]
-
Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[2][3]
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1] The date of accumulation should also be included. Waste should be stored in a designated, well-ventilated, and secure area away from incompatible materials.[1][2]
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of all this compound waste.[1] Provide them with a complete and accurate description of the waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
